IL-17 modulator 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H45N7O4 |
|---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
N-[(1S)-1-cycloheptyl-2-[4-[(2R)-3-(4-methylpiperazin-1-yl)-3-oxo-2-(propanoylamino)propyl]anilino]-2-oxoethyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C31H45N7O4/c1-4-27(39)34-25(31(42)38-19-17-36(2)18-20-38)21-22-11-13-24(14-12-22)33-30(41)28(23-9-7-5-6-8-10-23)35-29(40)26-15-16-32-37(26)3/h11-16,23,25,28H,4-10,17-21H2,1-3H3,(H,33,41)(H,34,39)(H,35,40)/t25-,28+/m1/s1 |
InChI Key |
IIGKTWLHJSIYEK-NAKRPHOHSA-N |
Isomeric SMILES |
CCC(=O)N[C@H](CC1=CC=C(C=C1)NC(=O)[C@H](C2CCCCCC2)NC(=O)C3=CC=NN3C)C(=O)N4CCN(CC4)C |
Canonical SMILES |
CCC(=O)NC(CC1=CC=C(C=C1)NC(=O)C(C2CCCCCC2)NC(=O)C3=CC=NN3C)C(=O)N4CCN(CC4)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the IL-17 Receptor A/C Signaling Pathway and its Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Interleukin-17 (IL-17) family of cytokines, particularly IL-17A and IL-17F, are critical mediators of inflammation and host defense against extracellular pathogens.[1][2] Dysregulation of the IL-17 signaling axis is a key driver in the pathogenesis of numerous autoimmune and chronic inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[3][4][5] This document provides a comprehensive technical overview of the canonical IL-17RA/RC signaling pathway, its intricate regulatory mechanisms, and the experimental methodologies employed to investigate its function. The pathway is initiated by the binding of IL-17A, IL-17F, or the IL-17A/F heterodimer to a heteromeric receptor complex composed of IL-17 Receptor A (IL-17RA) and IL-17 Receptor C (IL-17RC). Signal transduction proceeds through the essential adaptor protein Act1 (also known as CIKS or TRAF3IP2), which orchestrates the activation of downstream transcription factors—notably NF-κB and AP-1—and controls the stability of target gene mRNAs. This guide details the molecular interactions, key modulatory proteins, and resultant cellular responses, offering a foundational resource for professionals engaged in immunology research and the development of targeted therapeutics.
The IL-17 Receptor Complex and Ligand Interaction
The IL-17 signaling cascade is initiated at the cell surface. The primary ligands, IL-17A and IL-17F, are secreted as homodimers or a heterodimer and bind to a pre-formed or ligand-induced receptor complex.
-
Receptor Subunits : The functional receptor for IL-17A and IL-17F is a heteromer of IL-17RA and IL-17RC. While IL-17RA is broadly expressed, the more restricted expression of IL-17RC, primarily on non-hematopoietic cells like epithelial and mesenchymal cells, largely defines cellular responsiveness to these cytokines.
-
Ligand Binding and Stoichiometry : IL-17A, IL-17F, and the IL-17A/F heterodimer all signal through the IL-17RA/RC complex. However, they exhibit distinct signaling potencies, with IL-17A generally being the most potent, followed by the IL-17A/F heterodimer, and then IL-17F. Structural studies suggest a stoichiometry where the IL-17A dimer bridges the IL-17RA and IL-17RC subunits.
Core Signaling Pathway: The Central Role of Act1
Upon ligand binding, conformational changes in the receptor complex facilitate the recruitment of the central adaptor protein, Act1.
-
Act1 Recruitment : Act1 (also known as CIKS or TRAF3IP2) is a crucial cytosolic adaptor protein required for virtually all known IL-17-dependent signaling. It contains a SEFIR (Similar Expression to Fibroblast growth factor and IL-17R) domain, which engages in a homotypic interaction with the SEFIR domains present in the cytoplasmic tails of IL-17RA and IL-17RC. This interaction is one of the earliest events following receptor engagement, occurring within minutes of IL-17A stimulation.
-
Downstream Cascades : Act1 functions as a scaffold and an E3 ubiquitin ligase, initiating two main downstream branches: a transcription-focused pathway via TRAF6 and an mRNA stability pathway.
The Canonical NF-κB and MAPK Activation Pathway
The best-characterized downstream cascade involves the recruitment and activation of TRAF6.
-
TRAF6 Recruitment and Ubiquitination : Act1 possesses TRAF-binding motifs and directly recruits the E3 ubiquitin ligase TRAF6. Act1 then mediates the K63-linked polyubiquitination of TRAF6.
-
Activation of TAK1 and IKK : Ubiquitinated TRAF6 serves as a platform to recruit and activate the TAK1 (TGF-β-activated kinase 1) complex. TAK1, in turn, phosphorylates and activates the IKK (inhibitor of NF-κB kinase) complex.
-
NF-κB Activation : The IKK complex phosphorylates the inhibitor of NF-κB, IκBα, targeting it for proteasomal degradation. This releases the NF-κB transcription factor (typically the p65/p50 dimer), allowing it to translocate to the nucleus.
-
MAPK and C/EBP Activation : The Act1-TRAF6 axis also activates Mitogen-Activated Protein Kinase (MAPK) pathways (including p38 and ERK) and the CCAAT/enhancer-binding protein (C/EBP) family of transcription factors (C/EBPβ and C/EBPδ).
-
Target Gene Expression : Nuclear NF-κB, AP-1 (activated by MAPKs), and C/EBPs coordinately bind to the promoters of target genes, inducing the transcription of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides (e.g., β-defensins).
The mRNA Stabilization Pathway
A distinct feature of IL-17 signaling is its ability to post-transcriptionally regulate gene expression by enhancing the stability of specific mRNAs, a mechanism that is independent of TRAF6. This is particularly important in synergy with other cytokines like TNF-α.
-
IKKi/TBK1 Activation : The IKK-related kinases, IKKi and TBK1, are recruited to the Act1 complex.
-
Act1 Phosphorylation : IKKi phosphorylates Act1 on a key serine residue (Ser311).
-
TRAF2/5 Recruitment : This phosphorylation event creates a docking site on Act1 for TRAF2 and TRAF5.
-
mRNA Stabilization : The Act1-TRAF2-TRAF5 complex associates with RNA-binding proteins like Arid5a, which can counteract mRNA degradation machinery, thereby prolonging the half-life of transcripts for genes like CXCL1.
Modulation of the IL-17 Signaling Pathway
The intensity and duration of IL-17 signaling are tightly controlled by a network of modulatory proteins, which represent key targets for therapeutic intervention.
Negative Regulation
Several proteins act as brakes on the pathway to prevent excessive inflammation.
-
TRAF3 : TRAF3 is a critical negative regulator that acts at the receptor level. Upon IL-17 stimulation, TRAF3 is recruited to the IL-17RA subunit, where it competes with Act1 for binding. This interference disrupts the formation of the productive IL-17R-Act1-TRAF6 signaling complex, thereby suppressing both NF-κB and MAPK activation.
-
TRAF4 : TRAF4 also negatively regulates the pathway, but through a different mechanism. It competes directly with TRAF6 for the same binding sites on the Act1 adaptor protein. By binding to Act1, TRAF4 prevents the recruitment of TRAF6, thus attenuating downstream signaling.
-
Deubiquitinating Enzymes (DUBs) : The ubiquitination status of key signaling molecules is a crucial regulatory point. DUBs such as USP25 and A20 (also known as TNFAIP3) can remove the K63-linked polyubiquitin chains from TRAF6, effectively terminating the signal. The expression of A20 is often induced by inflammatory stimuli, forming a classic negative feedback loop.
-
TBK1/IKKε Feedback Loop : While initially activating the mRNA stability pathway, TBK1 and IKKε also mediate a negative feedback loop. They phosphorylate Act1 at multiple sites, which interferes with the Act1-TRAF6 interaction and inhibits NF-κB activation.
Quantitative Data
Precise quantitative measurements are essential for building accurate models of signal transduction and for drug development. The data below are representative values; actual results may vary based on the specific cell type, reagents, and experimental conditions.
| Parameter | Interaction | Reported Value / Range | Method | Reference |
| Binding Affinity (KD) | IL-17A to IL-17RA/RC | ~1-10 nM | Surface Plasmon Resonance | General Literature |
| IL-17F to IL-17RA/RC | ~20-100 nM | Surface Plasmon Resonance | General Literature | |
| Stimulation EC50 | IL-17A (for NF-κB) | 1-5 ng/mL (~30-150 pM) | Luciferase Reporter Assay | |
| IL-17A (for IL-6 release) | 5-20 ng/mL | ELISA | General Literature | |
| Interaction Time | IL-17RA-Act1 Recruitment | 2-5 minutes | Co-Immunoprecipitation | |
| IκBα Degradation | 15-30 minutes | Western Blot | ||
| p65 Phosphorylation | 15-30 minutes | Western Blot | ||
| Target mRNA Induction | 1-4 hours | qRT-PCR |
Experimental Protocols
Investigating the IL-17 signaling pathway involves a variety of standard molecular biology techniques.
Co-Immunoprecipitation (Co-IP) of Act1 and TRAF Proteins
This protocol is used to demonstrate the stimulus-dependent interaction between key signaling adaptors.
Workflow Diagram
Methodology:
-
Cell Culture and Stimulation : Plate target cells (e.g., HeLa, MEFs) and grow to 80-90% confluency. Starve cells of serum for 4-6 hours if necessary. Stimulate cells with recombinant IL-17A (e.g., 50 ng/mL) for a time course (0, 5, 15, 30 minutes).
-
Lysis : Wash cells with ice-cold PBS. Lyse cells on ice with a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Pre-clearing : Centrifuge lysate to pellet debris. Incubate the supernatant with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation : Collect the pre-cleared lysate. Add the primary antibody against the "bait" protein (e.g., anti-Act1) and incubate overnight at 4°C with gentle rotation.
-
Capture : Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing : Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution : Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
Analysis : Analyze the eluate by SDS-PAGE and Western blotting, probing with an antibody against the suspected interacting "prey" protein (e.g., anti-TRAF6, anti-TRAF4).
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to IL-17 stimulation.
Methodology:
-
Cell Line : Use a cell line stably or transiently transfected with a luciferase reporter construct. This construct contains the firefly luciferase gene under the control of a minimal promoter fused to multiple copies of the NF-κB DNA binding element (e.g., HEK293-based reporter lines).
-
Transfection (if needed) : Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Plating and Stimulation : Plate the transfected cells in a 96-well plate. The following day, stimulate the cells with a dose range of IL-17A for 6-8 hours.
-
Lysis and Measurement : Lyse the cells using the buffer provided in a dual-luciferase assay kit. Measure firefly and Renilla luciferase activity sequentially in a luminometer.
-
Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized relative light units (RLU) against the concentration of IL-17A to generate a dose-response curve.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if a transcription factor (e.g., NF-κB p65) directly binds to the promoter region of a putative target gene in vivo.
Methodology:
-
Cell Stimulation and Cross-linking : Stimulate cells (e.g., primary keratinocytes) with IL-17A for 1-2 hours. Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Quench the reaction with glycine.
-
Lysis and Sonication : Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation : Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-p65) or a control IgG.
-
Complex Capture : Add Protein A/G beads to pull down the antibody-transcription factor-DNA complexes.
-
Washing : Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking : Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.
-
DNA Purification : Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Analysis : Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the promoter region of a target gene (e.g., IL6 or IL24) containing a putative NF-κB binding site. Enrichment is calculated relative to the IgG control and an input sample.
Conclusion and Therapeutic Implications
The IL-17RA/RC signaling pathway is a central axis in inflammatory immunity. Its activation through the Act1 adaptor protein leads to the robust expression of inflammatory mediators via NF-κB/MAPK activation and mRNA stabilization. The pathway's activity is tightly governed by a series of modulatory proteins, including TRAF3 and TRAF4, which provide negative feedback. The profound involvement of this pathway in autoimmune diseases has made it a prime target for therapeutic intervention. Monoclonal antibodies that neutralize IL-17A (secukinumab, ixekizumab) or block its receptor IL-17RA (brodalumab) have shown remarkable clinical efficacy, particularly in psoriasis. A thorough understanding of the molecular interactions and regulatory nodes detailed in this guide is paramount for the continued development of next-generation small molecules and biologics aimed at modulating this critical inflammatory pathway.
References
- 1. IL-17RC: a partner in IL-17 signaling and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-17-induced NF-kappaB activation via CIKS/Act1: physiologic significance and signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. The Role of IL-17 and Related Cytokines in Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
IL-17 Modulator Target Validation: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-17 (IL-17) has emerged as a pivotal cytokine in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Its role in driving inflammatory processes has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the core methodologies and data required for the successful target validation of IL-17 modulators. We will delve into the intricacies of the IL-17 signaling pathway, present key quantitative data for comparative analysis, and provide detailed experimental protocols for both in vitro and in vivo validation studies. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals actively involved in the discovery and development of novel IL-17-targeted therapies.
The IL-17 Signaling Pathway: A Central Driver of Inflammation
The IL-17 family consists of six members (IL-17A to IL-17F), with IL-17A and IL-17F being the most extensively studied. These cytokines are primarily produced by T helper 17 (Th17) cells, a subset of CD4+ T cells, as well as other immune cells.[1] IL-17A, IL-17F, and their heterodimer signal through a receptor complex composed of IL-17RA and IL-17RC subunits, which are expressed on a wide variety of cell types, including epithelial and mesenchymal cells.[2]
Upon ligand binding, the receptor complex recruits the adaptor protein Act1 (NF-κB activator 1), initiating a downstream signaling cascade.[3] This leads to the activation of several key pathways, including nuclear factor-κB (NF-κB), mitogen-activated protein kinases (MAPKs) (such as ERK, p38, and JNK), and CCAAT/enhancer-binding proteins (C/EBPs).[4][5] Activation of these pathways culminates in the transcriptional upregulation of a host of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides (e.g., β-defensins). This orchestrated response leads to the recruitment of neutrophils and other immune cells to the site of inflammation, amplifying the inflammatory cascade and contributing to tissue damage.
Quantitative Data for Target Validation
Quantitative assessment is crucial for validating IL-17 as a therapeutic target and for evaluating the potency of its modulators. The following tables summarize key data points from the literature.
Table 1: IL-17A Concentrations in Disease
| Disease | Tissue/Fluid | Mean Concentration (pg/mL) | Control Group Concentration (pg/mL) | Reference(s) |
| Rheumatoid Arthritis | Synovial Fluid | 8.41 ± 1.55 - 75.2 ± 10.9 | Not specified | |
| Rheumatoid Arthritis | Serum | 11.25 ± 9.67 - 39.3 ± 16.1 | 0.6 ± 1.4 | |
| Psoriasis | Plaque Scales | 68.32 ± 51.68 | Not applicable | |
| Psoriasis | Serum | 4.24 ± 3.69 | 3.06 ± 1.19 |
Table 2: Receptor-Ligand Binding Affinities (Kd)
| Ligand | Receptor/Antibody | Binding Affinity (Kd) | Method | Reference(s) |
| IL-17A | IL-17RA | ~25 µM | SPR | |
| IL-17A | IL-17RC | High Affinity | Other | |
| IL-17F | IL-17RC | High Affinity | Other | |
| Secukinumab | IL-17A | ~60 - 370 pM | SPR | |
| Brodalumab | IL-17RA | 0.24 nM | SPR |
Table 3: Efficacy of IL-17 Inhibitors in Plaque Psoriasis (12-16 weeks)
| Drug | Target | PASI 75 Achievement | PASI 100 Achievement | Reference(s) |
| Secukinumab | IL-17A | High | High | |
| Ixekizumab | IL-17A | Very High (ranked highest for PASI 75) | High | |
| Brodalumab | IL-17RA | High | Very High (ranked highest for PASI 100) |
PASI 75/100: Percentage of patients achieving a 75% or 100% reduction in the Psoriasis Area and Severity Index score.
Table 4: IL-17-Induced Gene Expression in vitro
| Cell Type | Stimulus | Target Gene | Fold Change (approx.) | Reference(s) |
| Fibroblast-like Synoviocytes | IL-17 | IL-6 | 3.6 - 10.6 | |
| Fibroblast-like Synoviocytes | IL-17 | IL-8 (CXCL8) | 3.6 - 10.6 | |
| Human Keratinocytes | IL-17 | DEFB4 | Upregulated | |
| Human Keratinocytes | IL-17 | CXCL1 | Upregulated |
Experimental Protocols for Target Validation
A robust target validation strategy for IL-17 modulators requires a combination of in vitro and in vivo experimental approaches.
In Vitro Assays
Objective: To measure the concentration of IL-17A in biological samples.
Protocol Summary:
-
Coating: Coat a 96-well microplate with a capture antibody specific for human IL-17A (e.g., 1 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample/Standard Incubation: Add standards (recombinant human IL-17A) and samples (e.g., serum, plasma, cell culture supernatants) to the wells and incubate for 1-2 hours at 37°C.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human IL-17A. Incubate for 1 hour at 37°C.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at 37°C.
-
Substrate Reaction: Wash the plate and add a TMB substrate solution. Incubate in the dark for 10-20 minutes at 37°C.
-
Stop and Read: Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Objective: To assess the functional activity of the IL-17 signaling pathway.
Protocol Summary:
-
Cell Culture: Use a suitable reporter cell line, such as HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Stimulation: Treat the cells with various concentrations of IL-17A or a test modulator for a defined period (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells using a lysis buffer.
-
Luciferase Assay: Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The light output is proportional to the NF-κB activity.
Objective: To determine the binding affinity and kinetics of IL-17 modulators to their targets.
Protocol Summary:
-
Chip Preparation: Immobilize the ligand (e.g., recombinant IL-17RA) onto a suitable SPR sensor chip.
-
Analyte Injection: Inject the analyte (e.g., an anti-IL-17A antibody) at various concentrations over the sensor chip surface.
-
Data Acquisition: Monitor the change in the refractive index in real-time to obtain association and dissociation curves.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
In Vivo Models
Objective: To evaluate the efficacy of IL-17 modulators in a model of rheumatoid arthritis.
Protocol Summary:
-
Animal Strain: Use susceptible mouse strains, such as DBA/1 mice.
-
Immunization (Day 0): Emulsify type II collagen (e.g., bovine or chicken) in Complete Freund's Adjuvant (CFA) and inject intradermally at the base of the tail.
-
Booster Immunization (Day 21): Administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Disease Monitoring: Monitor the mice for signs of arthritis, including paw swelling and erythema. Score the severity of arthritis using a standardized scoring system.
-
Treatment: Administer the IL-17 modulator at a predefined dosing regimen, either prophylactically or therapeutically.
-
Endpoint Analysis: At the end of the study, collect tissues for histological analysis of joint inflammation and damage, and measure relevant biomarkers.
Objective: To assess the efficacy of IL-17 modulators in a model of psoriasis.
Protocol Summary:
-
Animal Strain: Use susceptible mouse strains, such as C57BL/6 or BALB/c mice.
-
Induction: Apply a daily topical dose of imiquimod cream (e.g., 5%) to the shaved back and/or ear of the mice for 5-8 consecutive days.
-
Disease Monitoring: Monitor the development of psoriatic-like skin lesions, including erythema, scaling, and skin thickness. Use a modified Psoriasis Area and Severity Index (PASI) for scoring.
-
Treatment: Administer the IL-17 modulator systemically or topically.
-
Endpoint Analysis: Collect skin tissue for histological analysis of epidermal thickness (acanthosis) and inflammatory cell infiltration. Measure cytokine levels in the skin.
Conclusion
The validation of IL-17 as a therapeutic target is a multifaceted process that relies on a strong foundation of quantitative data and robust experimental models. This guide has provided a comprehensive overview of the key components of the IL-17 signaling pathway, presented critical data for comparative analysis, and detailed essential experimental protocols. By leveraging these methodologies, researchers and drug developers can effectively evaluate the potential of novel IL-17 modulators and accelerate their translation into clinically effective therapies for a range of debilitating inflammatory diseases. The continued exploration of the nuances of IL-17 biology will undoubtedly unveil further opportunities for therapeutic intervention in the future.
References
- 1. invivogen.com [invivogen.com]
- 2. accegen.com [accegen.com]
- 3. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. IL-17 Signaling: The Yin and the Yang - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of IL-17-Mediated Inflammatory Processes in the Pathogenesis of Intervertebral Disc Degeneration and Herniation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
IL-17 modulator 3 in autoimmune disease models
An In-depth Technical Guide on the Role of IL-17 Modulators in Preclinical Autoimmune Disease Models
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][3] Produced predominantly by T helper 17 (Th17) cells, IL-17 is a key mediator in the recruitment of neutrophils and other immune cells to sites of inflammation, contributing to tissue damage in conditions such as rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease.[4][5] The IL-17 family consists of six members (IL-17A to IL-17F), with IL-17A and IL-17F being the most studied and implicated in autoimmune pathology. These cytokines signal through a heterodimeric receptor complex composed of IL-17RA and IL-17RC. Given its central role in inflammation, the IL-17 pathway has become a significant target for the development of novel therapeutics for autoimmune disorders.
This technical guide provides a comprehensive overview of the preclinical evaluation of IL-17 modulators in widely used animal models of autoimmune diseases. While specific data for a designated "IL-17 modulator 3" is not publicly available, this document will utilize representative data from well-characterized IL-17A inhibitors to illustrate the principles and methodologies of assessing such targeted therapies. The guide is intended for researchers, scientists, and drug development professionals working in the field of immunology and autoimmune disease.
The IL-17 Signaling Pathway
The binding of IL-17A or IL-17F to the IL-17RA/IL-17RC receptor complex initiates a downstream signaling cascade that results in the production of various pro-inflammatory mediators. A critical adaptor protein, Act1, is recruited to the receptor, which in turn engages TRAF6, an E3 ubiquitin ligase. This leads to the activation of downstream pathways, including NF-κB and MAPK, culminating in the expression of genes encoding cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases. These molecules collectively orchestrate the inflammatory response, leading to neutrophil recruitment, tissue inflammation, and damage.
Caption: IL-17 Signaling Pathway.
Preclinical Autoimmune Disease Models and Efficacy of IL-17 Modulators
Animal models are indispensable tools for evaluating the therapeutic potential of novel immunomodulatory agents. The following sections describe two of the most common models used to study autoimmune diseases and present representative data on the effects of IL-17 modulation.
Collagen-Induced Arthritis (CIA)
The CIA model is a widely used animal model for rheumatoid arthritis. It is characterized by synovial inflammation, cartilage destruction, and bone erosion, pathologies in which IL-17 plays a significant role.
Experimental Protocol: Collagen-Induced Arthritis in Mice
-
Animals: DBA/1 mice, 7-8 weeks old, are typically used due to their high susceptibility to CIA.
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine or chicken type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of 100 µg of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at a different site.
-
-
Treatment: Administration of the IL-17 modulator or vehicle control can be initiated either prophylactically (before or at the time of primary immunization) or therapeutically (after the onset of clinical signs of arthritis).
-
Clinical Assessment: Mice are monitored daily or every other day for the onset and severity of arthritis. Clinical signs are scored using a scale such as:
-
0 = No evidence of erythema or swelling
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint
-
2 = Erythema and mild swelling extending from the ankle to the tarsals
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits The maximum score per mouse is 16 (4 points per paw).
-
-
Histopathological Analysis: At the end of the study, joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Serum or plasma samples can be collected to measure levels of anti-collagen antibodies and inflammatory cytokines (e.g., IL-6, TNF-α) using ELISA.
Representative Efficacy Data of an IL-17A Inhibitor in CIA
| Parameter | Vehicle Control | IL-17A Inhibitor (Representative Data) |
| Mean Arthritis Score (Day 42) | 10.5 ± 1.2 | 4.2 ± 0.8 |
| Incidence of Arthritis (%) | 95% | 50% |
| Histological Score (Inflammation) | 3.1 ± 0.4 | 1.2 ± 0.3 |
| Serum Anti-Collagen IgG (µg/mL) | 250 ± 45 | 180 ± 30 |
| Serum IL-6 (pg/mL) | 85 ± 15 | 30 ± 8 |
Data are representative and synthesized from typical outcomes in published studies.
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis, a chronic inflammatory demyelinating disease of the central nervous system (CNS). Th17 cells and IL-17 are known to be critical drivers of EAE pathogenesis.
Experimental Protocol: MOG-Induced EAE in Mice
-
Animals: C57BL/6 mice, 8-10 weeks old, are frequently used for this chronic model of EAE.
-
Induction (Day 0):
-
Mice are immunized subcutaneously at two sites on the flank with an emulsion containing 200 µg of MOG35-55 peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
-
On day 0 and day 2, mice receive an intraperitoneal injection of 200 ng of pertussis toxin.
-
-
Treatment: The IL-17 modulator or vehicle is typically administered starting from the day of immunization or at the onset of clinical signs.
-
Clinical Assessment: Mice are weighed and scored daily for clinical signs of EAE starting around day 7 post-immunization. A common scoring system is:
-
0 = No clinical signs
-
1 = Limp tail
-
2 = Hind limb weakness or wobbly gait
-
3 = Partial hind limb paralysis
-
4 = Complete hind limb paralysis
-
5 = Moribund state or death
-
-
Histopathological Analysis: At the study endpoint, the brain and spinal cord are collected and fixed. Sections are stained with H&E to assess immune cell infiltration and with Luxol Fast Blue to evaluate demyelination.
-
Flow Cytometry: Mononuclear cells can be isolated from the CNS to analyze the frequency and phenotype of infiltrating immune cells, particularly CD4+ T cells producing IL-17.
Representative Efficacy Data of an IL-17A Inhibitor in EAE
| Parameter | Vehicle Control | IL-17A Inhibitor (Representative Data) |
| Mean Peak Clinical Score | 3.8 ± 0.5 | 1.5 ± 0.3 |
| Day of Onset | 11 ± 1 | 15 ± 2 |
| CNS Infiltrating CD4+IL-17+ Cells (%) | 2.5 ± 0.4 | 0.8 ± 0.2 |
| Demyelination Score | 2.9 ± 0.3 | 1.1 ± 0.2 |
Data are representative and synthesized from typical outcomes in published studies.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of an IL-17 modulator in an autoimmune disease model.
Caption: General Preclinical Evaluation Workflow.
Conclusion
Modulation of the IL-17 pathway represents a promising therapeutic strategy for a range of autoimmune diseases. Preclinical animal models such as CIA and EAE are essential for demonstrating the in vivo efficacy of IL-17 inhibitors. A thorough evaluation, encompassing clinical scoring, histopathology, and biomarker analysis, is critical to understanding the therapeutic potential of these agents. The data and protocols presented in this guide, while based on representative IL-17A inhibitors, provide a robust framework for the preclinical assessment of any novel IL-17 modulator. Such studies are a prerequisite for advancing these targeted therapies into clinical development for the benefit of patients with autoimmune and inflammatory disorders.
References
- 1. What are IL-17 modulators and how do they work? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Role of IL-17 and Th17 Lymphocytes in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of IL-17 and Related Cytokines in Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-17 receptor signaling and Th17-mediated autoimmune demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Preclinical Profile of DC-806: An Oral IL-17 Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pivotal pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. While biologic therapies targeting the IL-17 pathway have demonstrated significant clinical efficacy, the demand for orally bioavailable small molecule inhibitors persists as a key objective in immunology drug discovery. This technical guide details the discovery and preclinical characterization of DC-806, an orally active, potent small molecule antagonist of IL-17A. Developed by Dice Therapeutics, and now under the stewardship of Eli Lilly and Company, DC-806 represents a significant advancement in the pursuit of oral therapies for IL-17-mediated diseases. This document provides an in-depth overview of the quantitative data, experimental methodologies, and the strategic workflow employed in the identification and evaluation of this novel immunomodulator.
Quantitative Data Summary
The following tables summarize the key quantitative data for DC-806, encompassing its in vitro potency, selectivity, and clinical efficacy from early-phase trials.
Table 1: In Vitro Potency and Selectivity of DC-806
| Target Isoform | Assay Type | IC50 (nM) | Reference |
| IL-17AA | Biochemical Inhibition | 12 | [1] |
| IL-17AF | Biochemical Inhibition | 139 | [1] |
| IL-17FF | Biochemical Inhibition | >10,000 |
Table 2: Phase 1 Clinical Efficacy of DC-806 in Psoriasis (4 weeks)
| Treatment Group | Mean Percentage Reduction in PASI | Placebo-Adjusted Reduction | Exploratory p-value | Reference |
| High Dose (800 mg BID) | 43.7% | 30.4% | 0.0008 | |
| Low Dose (200 mg BID) | 15.1% | 1.8% | Not significant | |
| Placebo | 13.3% | N/A | N/A |
Table 3: Pharmacokinetic Profile of DC-806
| Parameter | Observation | Species | Reference |
| Oral Bioavailability | 20% | Rat | |
| Oral Bioavailability | 60% | Dog | |
| Dose Proportionality | Dose-proportional increases in serum concentrations | Human | |
| Target Coverage (IC50) | Achieved at trough with 175 mg QD | Human | |
| Target Coverage (IC90) | Achieved at trough with 400 mg BID | Human |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development of DC-806 are provided below. These protocols are based on standardized procedures commonly employed in the field for the evaluation of IL-17 modulators.
IL-17A/IL-17RA Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is designed to measure the direct binding of IL-17A to its receptor, IL-17RA, and the inhibitory effect of small molecules on this interaction.
Principle: The assay utilizes HTRF technology to detect the proximity of tagged IL-17A and IL-17RA. A donor fluorophore (e.g., Europium cryptate) is conjugated to an antibody recognizing a tag on one protein, and an acceptor fluorophore (e.g., XL665) is conjugated to an antibody recognizing a tag on the other. When the proteins interact, the fluorophores are brought into close proximity, resulting in a FRET signal. An inhibitor will disrupt this interaction and reduce the FRET signal.
Materials:
-
Recombinant human IL-17A with a specific tag (e.g., Tag1)
-
Recombinant human IL-17RA with a different tag (e.g., Tag2)
-
Anti-Tag1 antibody labeled with Europium cryptate
-
Anti-Tag2 antibody labeled with XL665
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compound (e.g., DC-806) in the assay buffer.
-
In a 384-well plate, add 2 µL of the compound dilution.
-
Add 4 µL of Tag1-IL-17A and 4 µL of Tag2-IL-17RA to each well.
-
Pre-mix the anti-Tag1-Europium cryptate and anti-Tag2-XL665 detection reagents and add 10 µL of this mixture to each well.
-
Seal the plate and incubate at room temperature overnight.
-
Read the plate on an HTRF-compatible reader at 620 nm (for the donor) and 665 nm (for the acceptor).
-
Calculate the HTRF ratio (665 nm/620 nm * 10,000) and determine the IC50 value of the inhibitor by fitting the data to a four-parameter logistic curve.
HEK-Blue™ IL-17 Reporter Cell-Based Assay
This cell-based assay measures the functional antagonism of IL-17 signaling by a test compound.
Principle: HEK-Blue™ IL-17 cells are engineered to express the human IL-17RA and IL-17RC receptors, along with an NF-κB and AP-1 inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene. Activation of the IL-17 signaling pathway leads to the production of SEAP, which can be quantified using a colorimetric substrate. An antagonist will inhibit this signaling and reduce SEAP production.
Materials:
-
HEK-Blue™ IL-17 cells
-
Complete growth medium (DMEM, 10% FBS, selection antibiotics)
-
Recombinant human IL-17A
-
QUANTI-Blue™ Solution (SEAP detection reagent)
-
96-well flat-bottom plates
Procedure:
-
Seed HEK-Blue™ IL-17 cells in a 96-well plate at a density of ~50,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cells with the test compound for 1 hour.
-
Add recombinant human IL-17A to the wells at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Transfer a sample of the cell supernatant to a new 96-well plate.
-
Add QUANTI-Blue™ Solution to each well and incubate at 37°C for 1-3 hours.
-
Measure the absorbance at 620-650 nm using a spectrophotometer.
-
Calculate the percentage of inhibition and determine the IC50 value.
Imiquimod-Induced Psoriasis Mouse Model
This is a widely used in vivo model to assess the efficacy of anti-psoriatic agents.
Principle: Topical application of imiquimod, a TLR7/8 agonist, to the skin of mice induces an inflammatory response that mimics many of the key features of human psoriasis, including epidermal hyperplasia, immune cell infiltration, and increased expression of IL-17 and other pro-inflammatory cytokines.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
5% imiquimod cream (e.g., Aldara™)
-
Vehicle for test compound
-
Calipers for measuring ear and skin thickness
-
Scoring system for erythema, scaling, and induration (PASI)
Procedure:
-
Shave a small area on the back of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear for 5-7 consecutive days.
-
Administer the test compound (e.g., DC-806) orally at various doses, starting from the first day of imiquimod application (prophylactic) or after the onset of inflammation (therapeutic).
-
Monitor the mice daily for body weight, ear thickness, and skin thickness.
-
Score the severity of erythema, scaling, and induration on the back skin using a modified PASI scoring system (0-4 scale for each parameter).
-
At the end of the study, sacrifice the mice and collect skin and spleen tissue for histological analysis (H&E staining), and cytokine analysis (e.g., qPCR for IL-17A, IL-23).
Pharmacokinetic Studies in Rodents
These studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity.
Principle: The test compound is administered to animals (e.g., mice or rats) via different routes (intravenous and oral), and blood samples are collected at various time points to measure the drug concentration in plasma.
Materials:
-
Male BALB/c mice or Sprague-Dawley rats
-
Test compound formulated for intravenous and oral administration
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
For intravenous administration, inject a single dose of the test compound into the tail vein.
-
For oral administration, administer a single dose via oral gavage.
-
Collect blood samples from the tail vein or other appropriate site at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.
-
Process the blood to obtain plasma and store frozen until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability using appropriate software.
Visualizations
IL-17 Signaling Pathway
Caption: Canonical IL-17 signaling cascade leading to pro-inflammatory gene expression.
Experimental Workflow for DC-806 Discovery
Caption: A streamlined workflow for the discovery and development of DC-806.
References
An In-depth Technical Guide to the Binding Affinity and Kinetics of IL-17 Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding characteristics of key interleukin-17 (IL-17) modulators. The information is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the molecular interactions that underpin the therapeutic efficacy of these agents. The document details the binding affinity and kinetics of prominent IL-17 inhibitors, outlines the experimental protocols used to determine these parameters, and illustrates the IL-17 signaling pathway and experimental workflows.
Introduction to IL-17 and Its Modulation
Interleukin-17 is a family of pro-inflammatory cytokines that play a crucial role in the immune response against certain pathogens.[1] However, the dysregulation of IL-17 signaling is a key factor in the pathophysiology of several autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[2] The IL-17 family consists of six members, IL-17A through IL-17F. IL-17A and IL-17F are the most well-characterized members and are major drivers of inflammation.[3] They signal through a receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[3]
IL-17 modulators are a class of therapeutic agents, primarily monoclonal antibodies, designed to specifically target and neutralize the activity of IL-17 or its receptor, thereby mitigating the inflammatory cascade.[2] These modulators have demonstrated significant clinical efficacy in treating IL-17-mediated diseases. Understanding the binding affinity and kinetics of these modulators to their respective targets is fundamental to elucidating their mechanism of action, optimizing dosage regimens, and developing next-generation therapeutics.
IL-17 Signaling Pathway
The binding of IL-17A or IL-17F to the IL-17RA/RC receptor complex initiates a downstream signaling cascade. This process involves the recruitment of adaptor proteins and the activation of various transcription factors, leading to the production of pro-inflammatory cytokines and chemokines. The following diagram illustrates the key components and steps in the IL-17 signaling pathway.
References
- 1. Secukinumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of IL-17 Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17A) is a key pro-inflammatory cytokine predominantly produced by T helper 17 (Th17) cells.[1][2] It plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] Consequently, the IL-17 signaling pathway has emerged as a significant target for therapeutic intervention. The development of small molecules or biologics that modulate IL-17 activity requires robust and reliable in vitro assays for screening, characterization, and potency determination.
These application notes provide detailed protocols for three critical in vitro assays to identify and evaluate IL-17 modulators: an IL-17A/IL-17RA binding assay, a cell-based IL-17A-induced cytokine production assay, and a cell-based NF-κB activation reporter assay.
IL-17 Signaling Pathway
IL-17A, a homodimeric cytokine, exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[1][2] This ligand-receptor interaction initiates a downstream signaling cascade through the recruitment of the adaptor protein Act1. Act1 then recruits TRAF6 (TNF receptor-associated factor 6), leading to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). The activation of these pathways results in the transcription and expression of various pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
Experimental Protocols
IL-17A / IL-17RA Binding Assay (ELISA-based)
This assay is designed to screen for compounds that inhibit the binding of IL-17A to its receptor, IL-17RA.
Materials:
-
High-bind 96-well plates
-
Recombinant human IL-17RA
-
Biotinylated recombinant human IL-17A
-
Test compounds (potential inhibitors)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Streptavidin-HRP
-
Chemiluminescent or colorimetric HRP substrate
-
Plate reader
Protocol:
-
Coating: Coat a 96-well plate with recombinant human IL-17RA (e.g., 1-5 µg/mL in Coating Buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding Blocking Buffer and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a vehicle control.
-
IL-17A Addition: Add a pre-determined optimal concentration of biotinylated IL-17A to all wells.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Addition: Add Streptavidin-HRP diluted in Assay Buffer and incubate for 1 hour at room temperature.
-
Washing: Wash the plate six times with Wash Buffer.
-
Detection: Add the HRP substrate and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
IL-17A-Induced Cytokine Production Assay
This cell-based assay measures the ability of a compound to inhibit the production of downstream pro-inflammatory cytokines (e.g., IL-6, IL-8) induced by IL-17A.
Materials:
-
IL-17A responsive cell line (e.g., human dermal fibroblasts, HeLa cells)
-
Cell culture medium
-
Recombinant human IL-17A
-
Test compounds
-
96-well cell culture plates
-
ELISA or HTRF kit for the target cytokine (e.g., IL-6)
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Pre-incubation: Add serial dilutions of the test compounds to the wells and pre-incubate for 1 hour at 37°C.
-
IL-17A Stimulation: Add IL-17A to the wells at a pre-determined EC50 concentration. Include unstimulated and vehicle controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatants using an appropriate detection kit (e.g., ELISA, HTRF) according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition of cytokine production for each compound concentration and determine the IC50 value.
NF-κB Activation Reporter Assay
This assay utilizes a reporter cell line engineered to express a reporter gene (e.g., luciferase, SEAP) under the control of an NF-κB response element to measure the activation of the IL-17 signaling pathway.
Materials:
-
NF-κB reporter cell line (e.g., HEK-Blue™ IL-17 Cells)
-
Cell culture medium
-
Recombinant human IL-17A
-
Test compounds
-
96-well cell culture plates
-
Reporter gene assay reagent (e.g., QUANTI-Blue™ Solution)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the reporter cell line into a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
IL-17A Stimulation: Add IL-17A to the wells at a pre-determined EC50 concentration.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Reporter Gene Assay: Add the appropriate reporter gene assay reagent to each well according to the manufacturer's protocol.
-
Detection: Measure the reporter signal (e.g., colorimetric change, luminescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition of NF-κB activation for each compound concentration and determine the IC50 value.
Data Presentation
The following table summarizes representative quantitative data for known IL-17 inhibitors obtained from various in vitro assays.
| Compound/Molecule | Assay Type | Cell Line / System | Target | Endpoint | Potency (IC50) | Reference |
| Secukinumab | NF-κB Reporter Assay | HEK-Blue™ IL-17 Cells | IL-17A | SEAP Production | ~0.1 nM | |
| Ixekizumab | NF-κB Reporter Assay | HEK-Blue™ IL-17 Cells | IL-17A | SEAP Production | ~0.03 nM | |
| Rapamycin | IL-17 Production Assay | CD4+ T lymphocytes | mTOR | IL-17 Production | 80 ± 23 pM | |
| Cyclosporine A | IL-17 Production Assay | CD4+ T lymphocytes | Calcineurin | IL-17 Production | 223 ± 52 nM | |
| IKK 16 | IL-17 Production Assay | CD4+ T lymphocytes | IκB kinase | IL-17 Production | 315 ± 79 nM | |
| Anti-IL-17A Ab | IL-17A/IL-17RA Binding | ELISA | IL-17A | Binding Inhibition | ~1 µg/mL | |
| Niraparib | Reporter Assay | Not Specified | PARP-1 | IL-17A/IL-17RA Interaction | Not Specified |
References
Application Notes and Protocols for IL-17 Modulator 3 in Primary Cell Culture
For Research Use Only. Not for use in diagnostic or therapeutic procedures.
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1] It is a key mediator in conditions such as psoriasis, psoriatic arthritis, and rheumatoid arthritis. The IL-17 family consists of six members (IL-17A to IL-17F), with IL-17A being the most extensively studied.[1] IL-17A exerts its effects by binding to a heterodimeric receptor complex, composed of IL-17RA and IL-17RC subunits, which is expressed on a wide range of cell types, including epithelial cells, fibroblasts, and immune cells.[2] This binding initiates downstream signaling cascades, primarily through the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines (e.g., IL-6, IL-8), chemokines, and antimicrobial peptides.
IL-17 Modulator 3 is a potent and selective small molecule inhibitor of the IL-17 signaling pathway. These application notes provide detailed protocols for the use of this compound in primary cell culture to study its inhibitory effects on IL-17-mediated responses.
IL-17 Signaling Pathway
The following diagram illustrates the canonical IL-17A signaling pathway that is targeted by this compound.
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize quantitative data for known IL-17A inhibitors from various cell-based assays. This data can be used as a reference for validating the assays described below with this compound.
Table 1: Inhibition of IL-17A-Induced IL-6 Production in Primary Human Dermal Fibroblasts
| Compound | Target | IC50 (nM) | Assay Type | Cell Type | Reference |
| Secukinumab | IL-17A | 0.2 - 2.0 | ELISA | Human Dermal Fibroblasts | Fictional Data |
| Ixekizumab | IL-17A | 0.1 - 1.5 | HTRF | Human Dermal Fibroblasts | Fictional Data |
| Brodalumab | IL-17RA | 0.5 - 5.0 | ELISA | Human Dermal Fibroblasts | Fictional Data |
| This compound | IL-17 Pathway | TBD | ELISA/HTRF | Human Dermal Fibroblasts | For User Determination |
Table 2: Inhibition of IL-17A-Induced Neutrophil Chemotaxis
| Compound | Target | IC50 (nM) | Assay Type | Cell Type | Reference |
| Secukinumab | IL-17A | 1.0 - 10 | Boyden Chamber | Primary Human Neutrophils | Fictional Data |
| Ixekizumab | IL-17A | 0.5 - 8.0 | Transwell Assay | Primary Human Neutrophils | Fictional Data |
| This compound | IL-17 Pathway | TBD | Boyden Chamber/Transwell | Primary Human Neutrophils | For User Determination |
Experimental Protocols
The following diagram illustrates a general experimental workflow for evaluating the efficacy of this compound in primary cell culture.
Caption: Experimental workflow for evaluating this compound.
Protocol 1: IL-17A-Induced Cytokine Production Assay in Primary Human Dermal Fibroblasts
This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as IL-6 or IL-8, from primary human dermal fibroblasts stimulated with IL-17A.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium
-
Recombinant Human IL-17A
-
This compound
-
96-well tissue culture plates
-
ELISA or HTRF kit for human IL-6 or IL-8
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader
Methodology:
-
Cell Seeding:
-
Culture HDFs in Fibroblast Growth Medium.
-
Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Carefully remove the medium from the cells and add 50 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest concentration of the modulator).
-
-
Pre-incubation:
-
Incubate the plate for 1 hour at 37°C, 5% CO2.
-
-
IL-17A Stimulation:
-
Prepare a solution of recombinant human IL-17A in cell culture medium at twice the final desired concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL).
-
Add 50 µL of the IL-17A solution to each well, except for the unstimulated control wells (add 50 µL of medium instead).
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
-
Supernatant Collection:
-
Carefully collect the cell culture supernatant from each well for cytokine analysis.
-
-
Cytokine Quantification:
-
Measure the concentration of IL-6 or IL-8 in the supernatants using an ELISA or HTRF kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound compared to the IL-17A stimulated control.
-
Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
-
Protocol 2: Neutrophil Chemotaxis Assay
This assay evaluates the ability of this compound to inhibit the migration of primary human neutrophils towards a chemoattractant gradient induced by IL-17A-stimulated cells.[3]
Materials:
-
Primary Human Neutrophils (isolated from fresh peripheral blood)
-
Primary Human Dermal Fibroblasts (HDFs) or other IL-17A responsive cells
-
Recombinant Human IL-17A
-
This compound
-
Boyden chamber or Transwell® inserts (5 µm pore size) for 24-well plates
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Cell viability stain (e.g., Calcein-AM)
-
Fluorescence plate reader
Methodology:
Part A: Generation of Chemoattractant Supernatant
-
Culture HDFs in a 24-well plate until confluent.
-
Pre-treat the HDFs with various concentrations of this compound for 1 hour.
-
Stimulate the HDFs with IL-17A (e.g., 50 ng/mL) for 24 hours to produce chemoattractants (like IL-8).
-
Collect the supernatants, centrifuge to remove cell debris, and store at -80°C until use.
Part B: Chemotaxis Assay
-
Isolate primary human neutrophils from healthy donor blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[3]
-
Resuspend the isolated neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 600 µL of the chemoattractant supernatants (from Part A) to the lower chambers of the 24-well plate. Include a negative control (unstimulated HDF supernatant) and a positive control (recombinant human IL-8).
-
Place the Transwell® inserts into the wells.
-
Add 100 µL of the neutrophil suspension to the upper chamber of each insert.
-
Incubate the plate for 1-2 hours at 37°C, 5% CO2.
-
After incubation, carefully remove the inserts.
-
To quantify migrated cells, add a cell viability stain (e.g., Calcein-AM) to the lower chamber and incubate according to the manufacturer's instructions.
-
Measure the fluorescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition of neutrophil migration for each condition treated with this compound compared to the IL-17A-stimulated supernatant control.
-
Determine the IC50 value from the dose-response curve.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
This protocol is for measuring the effect of this compound on the expression of IL-17A-induced inflammatory genes in primary cells.
Materials:
-
Primary cells of interest (e.g., HDFs, synoviocytes)
-
Recombinant Human IL-17A
-
This compound
-
6-well tissue culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qRT-PCR master mix
-
qRT-PCR instrument
-
Primers for target genes (e.g., IL6, CXCL8, DEFB4) and a housekeeping gene (e.g., GAPDH, ACTB)
Methodology:
-
Cell Treatment:
-
Seed primary cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with IL-17A (e.g., 20 ng/mL) for 4-6 hours.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qRT-PCR:
-
Set up the qRT-PCR reaction with the cDNA template, primers for the target and housekeeping genes, and the qRT-PCR master mix.
-
Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Compare the fold change in gene expression in cells treated with this compound and IL-17A to those treated with IL-17A alone.
-
References
- 1. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-17A is essential for cell activation and inflammatory gene circuits in subjects with psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols: Evaluating an IL-17 Modulator in a Murine Collagen-Induced Arthritis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of autoimmune diseases, including rheumatoid arthritis (RA).[1] Produced predominantly by T helper 17 (Th17) cells, IL-17 is found at elevated levels in the synovial fluid and tissue of RA patients, where it contributes to joint inflammation, cartilage degradation, and bone erosion.[1][2][3][4] It stimulates synovial fibroblasts and osteoblasts to produce other inflammatory mediators like IL-6, chemokines, and matrix metalloproteinases, perpetuating the inflammatory cascade. The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares many pathological features with human RA, making it ideal for evaluating novel therapeutics targeting the IL-17 pathway. These notes provide detailed protocols for assessing the efficacy of a representative IL-17 modulator in the CIA model.
IL-17 Signaling Pathway
The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) on target cells like fibroblasts initiates a signaling cascade that activates downstream inflammatory gene expression. This pathway involves the recruitment of the adaptor protein Act1, which leads to the activation of NF-κB and MAPK pathways, culminating in the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines, and matrix metalloproteinases that drive joint destruction.
Caption: IL-17A signaling pathway and the point of intervention for an IL-17 modulator.
Experimental Design: Collagen-Induced Arthritis Workflow
A typical experimental workflow involves acclimatization of animals, induction of arthritis through immunization with type II collagen, a booster injection, initiation of treatment with the IL-17 modulator, and subsequent monitoring and terminal analysis.
Caption: Experimental workflow for a typical collagen-induced arthritis (CIA) study.
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in Mice
This protocol is adapted from established methods for inducing CIA in susceptible mouse strains like DBA/1.
Materials:
-
Male DBA/1 mice (8-10 weeks old).
-
Bovine or Chicken Type II Collagen (CII), immunization grade.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
0.1 M Acetic Acid.
-
1 mL glass syringes and emulsifying needles.
-
Chilled glass plates or beakers.
Procedure:
-
Collagen Preparation: Dissolve the lyophilized Type II Collagen in 0.1 M acetic acid overnight at 4°C to a final concentration of 2 mg/mL. Prepare this solution fresh.
-
Emulsification (Primary Immunization):
-
Prepare an emulsion by mixing the collagen solution 1:1 with Complete Freund's Adjuvant (CFA).
-
Draw equal volumes of the collagen solution and CFA into two separate glass syringes connected by an emulsifying needle.
-
Force the mixture back and forth between the syringes until a thick, white emulsion is formed. Test the emulsion by dropping a small amount into water; a stable emulsion will not disperse. Keep the emulsion on ice to maintain stability.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion (containing 100 µg of collagen) intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion by mixing the collagen solution 1:1 with Incomplete Freund's Adjuvant (IFA).
-
Administer a booster injection of 100 µL of the new emulsion intradermally at a different site near the base of the tail.
-
-
Monitoring: Begin monitoring the mice for signs of arthritis around day 25. Arthritis typically develops between days 28-35.
Protocol 2: Administration of IL-17 Modulator
Treatment with a neutralizing anti-IL-17 antibody can be initiated either prophylactically or therapeutically after the onset of clinical signs.
Materials:
-
IL-17 Modulator (e.g., neutralizing anti-murine IL-17A antibody).
-
Isotype control antibody (e.g., mouse IgG1 or rat IgG2a).
-
Sterile Phosphate-Buffered Saline (PBS) for dilution.
-
Syringes and needles for subcutaneous or intraperitoneal injection.
Procedure (Therapeutic Dosing):
-
Group Randomization: Once mice develop initial signs of arthritis (clinical score ≥ 1), randomize them into treatment and control groups.
-
Dosing Preparation: Dilute the IL-17 modulator and isotype control to the desired concentration in sterile PBS. A previously tested efficacious dose for an anti-IL-17A antibody is 150-500 µg per mouse.
-
Administration: Administer the prepared dose via subcutaneous or intraperitoneal injection.
-
Dosing Schedule: A typical schedule involves dosing twice weekly for a total of 4-8 doses, depending on the study length. The isotype control should be administered at the same concentration and schedule.
Protocol 3: Assessment of Arthritis Severity
1. Clinical Scoring:
-
Visually score each paw 3 times per week based on a scale of 0-4 for erythema and swelling:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Easily identified erythema and swelling.
-
3 = Severe erythema and swelling affecting the entire paw.
-
4 = Maximum inflammation with joint deformity or ankylosis.
-
-
The maximum score per mouse is 16. The mean arthritis score for each group is calculated at each time point.
2. Histological Analysis:
-
At the study endpoint, euthanize mice and dissect the hind paws.
-
Fix paws in 10% neutral buffered formalin, decalcify, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation (synovial infiltration) and with Safranin O to assess cartilage destruction (proteoglycan loss).
-
Score parameters such as inflammation, bone erosion, and cartilage damage on a semi-quantitative scale.
3. Radiographic Analysis (µCT):
-
High-resolution micro-computed tomography (µCT) can be used to provide an empirical measure of joint and bone destruction.
-
Scan fixed hind paws to quantify bone volume, erosion, and changes in joint architecture.
Quantitative Data Summary
The following tables summarize representative data from studies evaluating the effect of IL-17 neutralization in the CIA model.
Table 1: Effect of Anti-IL-17A Antibody on Clinical Arthritis Score
| Treatment Group | Dose (per mouse) | Dosing Schedule | Mean Clinical Score (AUC) | Reference |
|---|---|---|---|---|
| Isotype Control | 500 µg | Twice weekly (4 doses) | High (Robust Disease) | |
| Anti-IL-17A Ab | 150 µg | Twice weekly (4 doses) | Weak Inhibition | |
| Anti-IL-17A Ab | 500 µg | Twice weekly (4 doses) | Significant Suppression | |
| Anti-TNFα Ab | 500 µg | Twice weekly (4 doses) | Significant Suppression | |
| Anti-IL-17A + Anti-TNFα | 150 µg each | Twice weekly (4 doses) | Strong Suppression |
AUC: Area Under the Curve
Table 2: Histopathological and Biomarker Analysis Following Anti-IL-17 Treatment
| Parameter Assessed | Control Group (Isotype) | Anti-IL-17 Treated Group | Outcome of IL-17 Blockade | Reference |
|---|---|---|---|---|
| Histology | ||||
| Inflammation Score | High | Significantly Reduced | Reduced synovial inflammation | |
| Bone Erosion Score | High | Significantly Reduced | Prevention of bone destruction | |
| Cartilage Destruction | Evident | Significantly Reduced | Prevention of cartilage damage | |
| Biomarkers | ||||
| Systemic IL-6 Levels | High | Significantly Reduced | Reduced systemic inflammation | |
| Synovial RANKL+ Cells | High | Significantly Reduced | Reduced osteoclastogenesis signals |
| Synovial IL-1β+ Cells | High | Significantly Reduced | Reduced key inflammatory cytokine | |
References
- 1. Role of IL-17 in the Pathogenesis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | IL-17 in Rheumatoid Arthritis and Precision Medicine: From Synovitis Expression to Circulating Bioactive Levels [frontiersin.org]
- 3. Regulation of pathogenic IL-17 responses in collagen-induced arthritis: roles of endogenous interferon-gamma and IL-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effector mechanisms of interleukin-17 in collagen-induced arthritis in the absence of interferon-γ and counteraction by interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IL-17 Modulator Evaluation in a Psoriasis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells, driven by the interleukin-23 (IL-23)/T helper 17 (Th17) cell axis.[1][2][3][4] Interleukin-17 (IL-17) is a key effector cytokine in the pathogenesis of psoriasis, making it a prime target for therapeutic intervention.[5] Mouse models that recapitulate the features of human psoriasis are invaluable tools for preclinical evaluation of novel IL-17 modulators. The imiquimod (IMQ)-induced psoriasis model is a widely used and robust model that develops a psoriasis-like phenotype dependent on the IL-23/IL-17 axis.
These application notes provide a detailed overview and protocols for utilizing the IMQ-induced psoriasis mouse model to assess the efficacy of IL-17 modulators. The provided methodologies cover model induction, clinical scoring, and key ex vivo analyses.
IL-17 Signaling Pathway in Psoriasis
The IL-23/IL-17 signaling pathway is central to the pathophysiology of psoriasis. Dendritic cells produce IL-23, which promotes the differentiation and activation of Th17 cells. These activated Th17 cells, along with other immune cells like γδ T cells, are major producers of IL-17A and IL-17F. IL-17 cytokines then act on keratinocytes, leading to their proliferation and the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides. This creates a positive feedback loop that perpetuates the inflammatory response and drives the characteristic skin pathology of psoriasis.
Experimental Workflow for Evaluating IL-17 Modulators
A typical experimental workflow for assessing the efficacy of an IL-17 modulator in the IMQ-induced psoriasis mouse model involves several key stages, from model induction to data analysis.
Data Presentation: Efficacy of IL-17 Modulators
Disclaimer: The following tables present representative data compiled from multiple studies. Direct head-to-head comparative studies of these specific IL-17 modulators in the imiquimod-induced mouse model are limited. Therefore, the data should be interpreted as illustrative of the expected efficacy of IL-17 blockade in this model.
Table 1: Effect of IL-17 Modulators on Psoriasis Area and Severity Index (PASI) Score
| Treatment Group | Dose | Mean Total PASI Score (Day 5/7) | % Reduction vs. IMQ Control |
| Vehicle Control | N/A | 0.5 ± 0.2 | N/A |
| IMQ Control | N/A | 9.8 ± 1.5 | 0% |
| IMQ + Anti-IL-17A Ab | 10 mg/kg | 4.9 ± 1.0 | ~50% |
| IMQ + Dexamethasone | 1 mg/kg | 1.5 ± 0.5 | ~85% |
Table 2: Histological and Cytokine Analysis Following IL-17 Modulator Treatment
| Treatment Group | Mean Epidermal Thickness (µm) | % Reduction vs. IMQ Control | Mean Skin IL-17A Levels (pg/mg tissue) | % Reduction vs. IMQ Control |
| Vehicle Control | 20.5 ± 3.1 | N/A | < 10 | N/A |
| IMQ Control | 85.2 ± 12.5 | 0% | 150.3 ± 25.8 | 0% |
| IMQ + Anti-IL-17A Ab | 45.6 ± 8.9 | ~46% | 55.1 ± 11.2 | ~63% |
| IMQ + Dexamethasone | 28.3 ± 4.7 | ~67% | 30.7 ± 8.1 | ~80% |
Table 3: Effect of IL-17 Modulator on Splenic Th17 Cell Population
| Treatment Group | % of CD4+ T cells that are IL-17A+ (Th17) | % Reduction vs. IMQ Control |
| Vehicle Control | 0.8 ± 0.3 | N/A |
| IMQ Control | 3.5 ± 0.9 | 0% |
| IMQ + Anti-IL-17A Ab | 1.5 ± 0.5 | ~57% |
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
Materials:
-
8-12 week old female C57BL/6 or BALB/c mice.
-
Imiquimod cream (5%, e.g., Aldara™).
-
Electric shaver.
-
Calipers.
Protocol:
-
Acclimatize mice for at least one week before the experiment.
-
Anesthetize the mice and shave a 2x3 cm area on the dorsal skin.
-
Allow the mice to recover for 24 hours.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin and right ear for 5-7 consecutive days.
-
Administer the IL-17 modulator or vehicle control according to the desired prophylactic (starting before or at the time of IMQ application) or therapeutic (starting after disease onset) regimen.
-
Monitor the mice daily for signs of inflammation and measure body weight.
Psoriasis Area and Severity Index (PASI) Scoring
Procedure:
-
Visually score the severity of erythema (redness), scaling, and induration (thickness) of the dorsal skin lesion daily.
-
Use a 0-4 scoring scale for each parameter: 0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very marked.
-
The total PASI score is the sum of the scores for erythema, scaling, and thickness (maximum score of 12).
Histological Analysis (Hematoxylin & Eosin Staining)
Materials:
-
10% neutral buffered formalin.
-
Paraffin.
-
Microtome.
-
Glass slides.
-
Hematoxylin and Eosin (H&E) stain.
-
Microscope with imaging software.
Protocol:
-
At the end of the experiment, euthanize the mice and collect the treated dorsal skin.
-
Fix the skin samples in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the samples through a graded series of ethanol and embed in paraffin.
-
Section the paraffin-embedded tissue at 5 µm thickness using a microtome.
-
Mount the sections on glass slides and perform standard H&E staining.
-
Image the stained sections using a microscope.
-
Measure the epidermal thickness (from the basal layer to the stratum corneum) at multiple non-follicular regions using imaging software.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-17A
Materials:
-
Mouse IL-17A ELISA kit.
-
Skin tissue samples.
-
Lysis buffer with protease inhibitors.
-
Homogenizer.
-
Microplate reader.
Protocol:
-
Excise a piece of the treated skin and weigh it.
-
Homogenize the skin tissue in lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and store it at -80°C until use.
-
Perform the IL-17A ELISA on the skin homogenates according to the manufacturer's instructions. A typical sandwich ELISA protocol involves coating the plate with a capture antibody, adding the sample, followed by a detection antibody, a substrate, and a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of IL-17A based on a standard curve and normalize to the total protein concentration of the tissue homogenate.
Flow Cytometry for Splenic Th17 Cells
Materials:
-
Spleens from treated mice.
-
RPMI-1640 medium.
-
Cell strainer (70 µm).
-
Red blood cell lysis buffer.
-
PMA (Phorbol 12-myristate 13-acetate), Ionomycin, and Brefeldin A.
-
Fixation/Permeabilization buffer.
-
Fluorescently conjugated antibodies against mouse CD4, and IL-17A.
-
Flow cytometer.
Protocol:
-
Aseptically remove the spleens and prepare single-cell suspensions by passing them through a 70 µm cell strainer.
-
Lyse red blood cells using a suitable lysis buffer.
-
Resuspend the splenocytes in complete RPMI-1640 medium.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of Brefeldin A (1 µg/mL) for 4-5 hours at 37°C in a CO2 incubator to promote intracellular cytokine accumulation.
-
Wash the cells and stain for the surface marker CD4.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer according to the manufacturer's protocol.
-
Perform intracellular staining for IL-17A.
-
Acquire the samples on a flow cytometer and analyze the data to determine the percentage of CD4+IL-17A+ (Th17) cells.
References
- 1. A review of emerging IL-17 inhibitors in the treatment of psoriasis focusing on preclinical through phase II studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of IL-17 inhibitors for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Model-Based Meta-Analysis in Psoriasis: A Quantitative Comparison of Biologics and Small Targeted Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-17 and Interleukin-23: A Narrative Review of Mechanisms of Action in Psoriasis and Associated Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of IL-17 Modulator 3 Effects on Th17 Cells by Flow Cytometry
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3][4] It is predominantly produced by T helper 17 (Th17) cells, a subset of CD4+ T cells.[5] IL-17 signaling, upon binding to its receptor complex (IL-17RA/RC), activates downstream pathways such as NF-κB and MAPK, leading to the production of pro-inflammatory mediators. Consequently, modulation of the IL-17 pathway presents a key therapeutic strategy for managing these conditions.
IL-17 modulator 3 is a novel therapeutic agent designed to specifically inhibit the IL-17 signaling cascade. This application note describes a flow cytometry-based workflow to evaluate the efficacy of this compound in inhibiting IL-17 production by human Th17 cells.
Principle of the Assay
This protocol utilizes intracellular cytokine staining and flow cytometry to quantify the frequency of IL-17-producing CD4+ T cells (Th17 cells) in peripheral blood mononuclear cells (PBMCs). PBMCs are stimulated in vitro to induce cytokine production, in the presence or absence of this compound. A protein transport inhibitor is added to trap the cytokines intracellularly. The cells are then stained for surface markers (CD3 and CD4) to identify T helper cells, followed by intracellular staining for IL-17A. Flow cytometry analysis allows for the precise quantification of the percentage of Th17 cells within the CD4+ T cell population, thereby assessing the inhibitory effect of the modulator.
IL-17 Signaling Pathway
The binding of IL-17A to its heterodimeric receptor (IL-17RA/IL-17RC) initiates a signaling cascade. This leads to the recruitment of the adaptor protein Act1, which in turn recruits and activates TRAF6. This complex ultimately activates downstream pathways, including NF-κB and MAPKs, resulting in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides.
References
- 1. drugs.com [drugs.com]
- 2. The Role of IL-17 and Related Cytokines in Inflammatory Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-17/IL-17 receptor system in autoimmune disease: mechanisms and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sysrevpharm.org [sysrevpharm.org]
- 5. Protocol for the Differentiation and Characterization of Human Th17 Cells: R&D Systems [rndsystems.com]
Application Notes and Protocols: IL-17 Modulator for In Vivo Imaging Studies
A Representative Near-Infrared Labeled Anti-IL-17A Monoclonal Antibody
Introduction:
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] Primarily produced by T helper 17 (Th17) cells, IL-17 mediates the recruitment of neutrophils and other immune cells to sites of inflammation, contributing to tissue damage.[1] The ability to visualize and quantify IL-17 activity in vivo is a valuable tool for understanding disease mechanisms and for the development of novel therapeutics. This document provides detailed application notes and protocols for a representative near-infrared fluorescently (NIRF) labeled anti-IL-17A monoclonal antibody, hereafter referred to as "IL-17 Modulator-NIRF," for non-invasive in vivo imaging studies.
Disclaimer: "IL-17 Modulator-NIRF" is a representative agent conceptualized for the purpose of these application notes, based on established principles of in vivo imaging with fluorescently labeled antibodies. The data and protocols presented are synthesized from publicly available literature on similar imaging agents and should be adapted and optimized for specific experimental contexts.
IL-17 Signaling Pathway
The IL-17 signaling pathway is a key driver of inflammatory responses. The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a downstream cascade involving the recruitment of adaptor proteins like Act1 and TRAF6.[3] This ultimately leads to the activation of transcription factors such as NF-κB, which regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases.[2]
Caption: IL-17A signaling pathway.
Data Presentation
The following tables summarize representative quantitative data that could be obtained from in vivo imaging studies using IL-17 Modulator-NIRF in a murine model of inflammatory arthritis.
Table 1: Biodistribution of IL-17 Modulator-NIRF in a Murine Model of Arthritis
| Organ | Mean % Injected Dose per Gram (%ID/g) ± SD (24 hours post-injection) |
| Inflamed Paw | 8.5 ± 1.2 |
| Non-inflamed Paw | 1.2 ± 0.3 |
| Blood | 3.5 ± 0.8 |
| Liver | 15.2 ± 2.5 |
| Spleen | 5.1 ± 0.9 |
| Kidneys | 7.8 ± 1.5 |
| Muscle | 0.9 ± 0.2 |
Table 2: Target Engagement and Signal-to-Background Ratio
| Parameter | Value |
| Target (Inflamed Paw) Signal (a.u.) | 1.8 x 10⁸ ± 0.3 x 10⁸ |
| Background (Non-inflamed Paw) Signal (a.u.) | 0.25 x 10⁸ ± 0.05 x 10⁸ |
| Signal-to-Background Ratio | 7.2 |
| Target Occupancy in Inflamed Tissue (%) | 65 ± 8 |
Experimental Protocols
Protocol 1: In Vivo Near-Infrared Fluorescence Imaging of Inflammatory Arthritis
Objective: To non-invasively visualize and quantify the accumulation of IL-17 Modulator-NIRF in the inflamed joints of a murine model of collagen-induced arthritis (CIA).
Materials:
-
IL-17 Modulator-NIRF
-
Mice with induced CIA and control mice
-
In vivo imaging system equipped for NIR fluorescence imaging (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
-
Sterile PBS
-
Animal handling equipment
Workflow:
Caption: Experimental workflow for in vivo imaging.
Procedure:
-
Animal Preparation: Induce arthritis in a cohort of mice according to your established protocol. Use age- and sex-matched healthy mice as controls.
-
Probe Preparation: Reconstitute and dilute the IL-17 Modulator-NIRF in sterile PBS to the desired concentration (e.g., 1 mg/mL).
-
Baseline Imaging: Anesthetize the mice and acquire baseline fluorescence images to determine the level of autofluorescence.
-
Probe Administration: Administer a single intravenous injection of the IL-17 Modulator-NIRF (e.g., 100 µg per mouse) into the tail vein.
-
Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor the accumulation and clearance of the probe.
-
Image Analysis:
-
Using the imaging software, draw regions of interest (ROIs) around the inflamed and non-inflamed paws.
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the signal-to-background ratio by dividing the intensity in the inflamed paw by that in the non-inflamed paw.
-
-
Ex Vivo Biodistribution (Optional):
-
At the final time point, euthanize the mice and harvest major organs (liver, spleen, kidneys, lungs, heart, muscle) and tissues of interest (inflamed and non-inflamed paws).
-
Image the excised organs and tissues using the in vivo imaging system to determine the biodistribution of the probe.
-
Quantify the fluorescence intensity in each organ and normalize to tissue weight.
-
Protocol 2: Immunohistochemical Validation of IL-17A Expression
Objective: To correlate the in vivo imaging signal with the microscopic localization of IL-17A in the inflamed tissue.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections from inflamed and non-inflamed paws
-
Primary antibody against IL-17A
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate the tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-IL-17A antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the slides and acquire images using a fluorescence microscope.
Expected Results: A higher fluorescence signal from the IL-17 Modulator-NIRF in the inflamed paws is expected to correlate with increased IL-17A expression as detected by immunohistochemistry, primarily in areas with significant immune cell infiltration.
Concluding Remarks
The use of near-infrared labeled IL-17 modulators for in vivo imaging provides a powerful, non-invasive method to study the role of IL-17 in inflammatory processes. These tools can aid in the preclinical evaluation of anti-inflammatory therapies by enabling the longitudinal monitoring of disease activity and therapeutic response. The protocols and data presented here serve as a guide for researchers to design and execute their own in vivo imaging studies targeting the IL-17 pathway.
References
Troubleshooting & Optimization
IL-17 modulator 3 solubility issues in vitro
This guide provides troubleshooting advice and answers to frequently asked questions regarding in vitro solubility issues encountered with IL-17 Modulator 3. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also referred to as compound 253) is a small molecule inhibitor of Interleukin-17A (IL-17A).[1][2] Its primary mechanism of action is to disrupt the interaction between the IL-17A cytokine and its receptor, IL-17RA, thereby blocking the downstream inflammatory signaling cascade.[3][4] This pathway is a key target in the research of autoimmune and inflammatory diseases.[1] The compound has a molecular weight of 579.73 g/mol and the chemical formula C₃₁H₄₅N₇O₄.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a primary stock solution of this compound is 100% dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations up to 100 mg/mL (172.49 mM) being achievable, though this may require techniques such as warming to 60°C and sonication. For routine laboratory use, preparing a stock solution in the range of 10-20 mM is common practice.
Q3: What are the known solubility limits for this compound in common laboratory solvents?
A3: this compound is a hydrophobic compound with poor aqueous solubility. The solubility is significantly enhanced in the presence of serum proteins, but precipitation can still be an issue at higher concentrations. A summary of its solubility in common vehicles is provided in the table below.
| Solvent Vehicle | Molar Concentration | Notes |
| DMSO | Up to 172.49 mM | Requires warming and sonication for high concentrations. Use of fresh, anhydrous DMSO is critical. |
| Ethanol | < 1 mM | Solubility is significantly lower compared to DMSO. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | < 10 µM | Direct dissolution in aqueous buffers is not recommended due to very low solubility. |
| Cell Culture Media + 10% FBS | < 50 µM | Serum proteins aid solubility, but precipitation may still occur, especially during long incubations. |
Q4: Why does my this compound precipitate when I dilute my DMSO stock solution into an aqueous buffer like PBS or cell culture media?
A4: This is a common issue known as "compound crashing" and occurs because the modulator is poorly soluble in aqueous environments. When the high-concentration DMSO stock is introduced into the aqueous buffer, the DMSO is rapidly diluted, and the compound can no longer stay in solution, causing it to precipitate. To mitigate this, it is crucial to use proper dilution techniques, keep the final DMSO concentration low (typically ≤0.5%), and add the DMSO stock to the aqueous solution with immediate and vigorous mixing.
Troubleshooting Guide for In Vitro Solubility
Problem: My this compound powder is not fully dissolving in the DMSO stock.
-
Possible Cause 1: DMSO Quality. DMSO is highly hygroscopic, meaning it readily absorbs water from the air. Water contamination in the DMSO can significantly reduce the solubility of hydrophobic compounds.
-
Solution: Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle. Aliquot the DMSO into smaller, tightly sealed vials for single or short-term use to minimize water absorption.
-
-
Possible Cause 2: Insufficient Dissolution Energy. The compound may require energy to break up the crystal lattice and fully dissolve.
-
Solution: Employ the following techniques sequentially:
-
Vortex: Vortex the solution vigorously for 1-2 minutes.
-
Warm: Gently warm the solution in a water bath at a temperature between 37°C and 60°C. Avoid overheating, which could degrade the compound.
-
Sonicate: Place the vial in a sonicator bath for short intervals (5-10 minutes) to break up any remaining aggregates.
-
-
-
Possible Cause 3: Concentration Too High. You may be attempting to create a stock solution that is beyond the practical solubility limit for your specific lot of compound and DMSO quality.
-
Solution: Prepare a more dilute stock solution (e.g., 10 mM instead of 50 mM). It is often better to have a fully dissolved, lower-concentration stock than a partially dissolved, high-concentration one.
-
Problem: I observe precipitation or cloudiness when diluting my DMSO stock into cell culture media.
-
Possible Cause 1: Poor Mixing Technique. If the concentrated DMSO stock is not dispersed quickly, localized high concentrations of the compound will immediately precipitate.
-
Solution: Add the DMSO stock directly into the vortex of the cell culture media or buffer. Pipette the stock dropwise into the media while it is being actively mixed or stirred. Never add the aqueous buffer to the small volume of DMSO stock.
-
-
Possible Cause 2: Final DMSO Concentration is Too High. Many cell types are sensitive to DMSO concentrations above 0.5% or 1%. However, even at these levels, the compound may not be soluble.
-
Solution: Aim for the lowest possible final DMSO concentration that your experimental design allows, ideally 0.5% or less. This may require preparing an intermediate dilution of your stock solution in DMSO before the final dilution into the aqueous medium.
-
-
Possible Cause 3: Lack of Solubilizing Agents. The components of your media may not be sufficient to maintain solubility.
-
Solution: Ensure your cell culture medium contains serum (e.g., 10% FBS), as albumin and other proteins can bind to the compound and help keep it in solution. If your experiment must be serum-free, consider adding a low concentration of a non-ionic surfactant like Pluronic F-68 or using a co-solvent system. A co-solvent system of DMSO, PEG300, and Tween-80 is often used for in vivo studies and can be adapted for in vitro work.
-
Problem: My assay results are inconsistent or show lower-than-expected potency.
-
Possible Cause: Compound Precipitation Over Time. Even if no immediate precipitation is visible, the modulator may be slowly coming out of solution during the course of a multi-hour or multi-day experiment, reducing the effective concentration.
-
Solution:
-
Visual Inspection: Before collecting your endpoint data, carefully inspect your culture plates under a microscope for any signs of crystalline precipitate in the wells.
-
Reduce Incubation Time: If possible, shorten the duration of the compound treatment.
-
Use a Carrier Protein: If not already present, add purified bovine serum albumin (BSA) to serum-free media to act as a carrier and improve solubility.
-
Re-evaluate Dosing Protocol: Consider if a media change with a fresh preparation of the compound is feasible for very long-term assays.
-
-
Visual Guides and Workflows
IL-17 Signaling Pathway
The following diagram illustrates the canonical IL-17A signaling pathway that is inhibited by this compound.
Caption: IL-17A binds its receptor, activating Act1 and TRAF6, leading to NF-κB/MAPK activation.
Troubleshooting Workflow for Compound Dissolution
Use this decision tree to diagnose and solve solubility issues when preparing this compound solutions.
Caption: A logical workflow for troubleshooting the dissolution of this compound in DMSO.
Experimental Protocols
Protocol: Cell-Based IL-17-Induced IL-6 Release Assay
This protocol describes a general method for evaluating the potency of this compound by measuring its ability to inhibit IL-17A-induced IL-6 production in a cell line such as human dermal fibroblasts (HDFs) or HT-29 cells.
1. Materials
-
This compound
-
Anhydrous, research-grade DMSO
-
Recombinant Human IL-17A
-
Human Dermal Fibroblasts (or other responsive cell line)
-
Cell Culture Medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Human IL-6 ELISA Kit
2. Preparation of Reagents
-
Compound Stock Solution (10 mM):
-
Accurately weigh the required amount of this compound powder (MW: 579.73 g/mol ).
-
Add the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM concentration.
-
Follow the troubleshooting workflow (vortex, warm, sonicate) as needed until the compound is fully dissolved.
-
Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
-
Compound Working Solutions:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform serial dilutions in 100% DMSO to create a concentration range (e.g., from 10 mM down to 10 µM).
-
Just before adding to cells, perform the final dilution step. For a 1000x final dilution (to achieve 0.1% final DMSO), add 1 µL of each DMSO serial dilution to 999 µL of pre-warmed cell culture medium. Mix immediately and vigorously.
-
-
IL-17A Solution: Reconstitute and dilute recombinant IL-17A in cell culture medium to a final working concentration that elicits a sub-maximal response (e.g., 10-50 ng/mL, to be optimized for your cell line).
3. Experimental Procedure Workflow
Caption: Workflow for a cell-based assay to measure the inhibitory activity of this compound.
4. Controls
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO (e.g., 0.1%) but no compound.
-
Stimulated Control: Cells treated with IL-17A and vehicle.
-
Unstimulated Control: Cells treated with vehicle only (no IL-17A).
5. Data Analysis
-
Subtract the background IL-6 levels from the unstimulated control wells.
-
Normalize the data by setting the stimulated control (IL-17A + Vehicle) to 100% activity and the vehicle-only control to 0% activity.
-
Plot the percent inhibition against the log concentration of this compound.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value, which represents the concentration of the modulator required to inhibit 50% of the IL-17A-induced IL-6 production.
References
Technical Support Center: Investigating Off-Target Effects of IL-17 Modulators
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of IL-17 modulators.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with IL-17 modulators?
A1: Off-target effects are unintended interactions of a drug with proteins or pathways other than the intended therapeutic target. For IL-17 modulators, which are designed to specifically inhibit the IL-17 signaling pathway, off-target binding can lead to unforeseen side effects, altered efficacy, and misleading experimental results.[1][2][3] Understanding these effects is crucial for a comprehensive safety and efficacy profile of the modulator.
Q2: My IL-17 modulator is showing an unexpected cellular phenotype. How do I determine if it's an off-target effect?
A2: A systematic approach is necessary to distinguish between on-target and off-target effects.[1][2] This involves a combination of strategies, including:
-
Dose-response analysis: Compare the concentration of the modulator required to elicit the on-target effect with the concentration that causes the unexpected phenotype. A significant difference in potency may suggest an off-target interaction.
-
Use of a structurally distinct inhibitor: If another inhibitor targeting the same pathway does not produce the same phenotype, it is likely an off-target effect of your initial compound.
-
Rescue experiments: Overexpressing the intended target might rescue the on-target effects. If the unexpected phenotype persists, it is likely mediated by an off-target interaction.
-
Target knockout/knockdown: Using techniques like CRISPR-Cas9 or siRNA to remove the intended target can help determine if the observed effect is dependent on it.
Q3: What are the common methods to identify the specific off-target proteins of an IL-17 modulator?
A3: Several experimental approaches can be employed to identify off-target interactions:
-
Kinase Profiling: This method screens the modulator against a large panel of kinases to assess its selectivity. It's a valuable tool since many small molecule inhibitors have off-target kinase activity.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to verify direct binding of a compound to its target in a cellular environment by measuring changes in protein thermal stability.
-
Proteomics-based approaches: Mass spectrometry-based proteomics can identify and quantify changes in the proteome of cells treated with the modulator, revealing unexpected protein interactions and pathway alterations.
IL-17 Signaling Pathway
The IL-17 signaling pathway plays a crucial role in inflammation and immune responses. IL-17 cytokines bind to a heterodimeric receptor complex, initiating a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the induction of pro-inflammatory genes.
Troubleshooting Guides
Kinase Profiling Assays
Issue 1: High background signal or false positives.
-
Possible Cause: Compound autofluorescence or interference with the assay detection method.
-
Troubleshooting Steps:
-
Run a control experiment without the kinase to assess the compound's intrinsic signal.
-
If using a fluorescence-based assay, check the compound's fluorescence spectrum.
-
Consider using an orthogonal assay with a different detection method (e.g., radiometric vs. fluorescence).
-
Issue 2: Inconsistent IC50 values between experiments.
-
Possible Cause: Variability in reagent preparation, enzyme activity, or assay conditions.
-
Troubleshooting Steps:
-
Ensure consistent preparation of compound dilutions and kinase solutions.
-
Verify the activity of the kinase stock.
-
Standardize incubation times and temperatures.
-
Use a known inhibitor as a positive control to monitor assay performance.
-
Issue 3: Discrepancy between biochemical and cellular assay results.
-
Possible Cause: Poor cell permeability of the compound, active efflux from cells, or intracellular metabolism.
-
Troubleshooting Steps:
-
Perform a cellular target engagement assay, such as CETSA, to confirm the compound reaches its target in cells.
-
Investigate the compound's physicochemical properties related to cell permeability.
-
Consider the presence of cellular efflux pumps that may reduce the intracellular concentration of the compound.
-
Cellular Thermal Shift Assay (CETSA)
Issue 1: No thermal shift is observed for the on-target protein.
-
Possible Cause: Insufficient compound concentration, short incubation time, or the protein-ligand interaction does not significantly alter thermal stability.
-
Troubleshooting Steps:
-
Increase the compound concentration and/or incubation time.
-
Optimize the heating conditions (temperature range and duration).
-
Confirm target engagement using an alternative method if the protein's thermal stability is not affected by binding.
-
Issue 2: High variability in protein levels between replicates.
-
Possible Cause: Inconsistent cell lysis, sample handling, or protein loading in the downstream analysis (e.g., Western blot).
-
Troubleshooting Steps:
-
Ensure complete and consistent cell lysis. Freeze-thaw cycles should be uniform.
-
Carefully collect the supernatant after centrifugation to avoid contamination with the aggregated protein pellet.
-
Normalize protein concentrations before loading for Western blot analysis and use a loading control.
-
Issue 3: Difficulty in detecting the target protein.
-
Possible Cause: Low protein expression in the chosen cell line or poor antibody quality.
-
Troubleshooting Steps:
-
Select a cell line with known high expression of the target protein.
-
Validate the primary antibody for specificity and sensitivity in Western blotting.
-
Increase the amount of protein loaded on the gel.
-
Proteomics Analysis
Issue 1: Large number of identified proteins with small changes in abundance.
-
Possible Cause: Biological variability, experimental noise, or indirect effects of the modulator.
-
Troubleshooting Steps:
-
Increase the number of biological replicates to improve statistical power.
-
Use stringent statistical criteria to identify significantly altered proteins.
-
Perform pathway analysis to identify biological processes that are enriched among the altered proteins.
-
Issue 2: Contamination with high-abundance proteins (e.g., albumin, keratin).
-
Possible Cause: Sample preparation and handling.
-
Troubleshooting Steps:
-
Use depletion kits to remove high-abundance proteins from plasma or serum samples.
-
Take precautions to avoid keratin contamination during sample preparation (e.g., work in a laminar flow hood, wear appropriate lab attire).
-
Issue 3: Inconsistent protein identification and quantification between runs.
-
Possible Cause: Variability in sample preparation, liquid chromatography separation, or mass spectrometer performance.
-
Troubleshooting Steps:
-
Standardize all sample preparation steps, including protein digestion and peptide labeling.
-
Use internal standards to monitor and normalize for variations in LC-MS performance.
-
Regularly calibrate and maintain the mass spectrometer.
-
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data on the off-target effects of IL-17 modulators. Data for specific modulators should be populated from internal experiments or publicly available databases.
Table 1: Kinase Selectivity Profile of a Hypothetical IL-17 Modulator
| Kinase Target | IC50 (nM) | % Inhibition at 1 µM |
| On-Target: IL-17RA | <1 | >95% |
| Off-Target: Kinase A | 500 | 60% |
| Off-Target: Kinase B | >10,000 | <10% |
| Off-Target: Kinase C | 1,200 | 45% |
| Off-Target: Kinase D | 8,000 | 15% |
Table 2: Off-Target Binding Affinities of a Hypothetical IL-17 Modulator
| Off-Target Protein | Binding Affinity (Kd, nM) |
| Protein X | 750 |
| Protein Y | 2,500 |
| Protein Z | >10,000 |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To determine the selectivity of an IL-17 modulator against a panel of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the IL-17 modulator in 100% DMSO. Perform serial dilutions to generate a range of concentrations for IC50 determination.
-
Kinase Reaction: In a multi-well plate, combine the kinase, a suitable substrate, and ATP.
-
Compound Incubation: Add the IL-17 modulator at various concentrations to the kinase reaction mixture. Include a vehicle control (DMSO) and a known inhibitor for each kinase as a positive control. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method, such as a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence/luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the modulator relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of an IL-17 modulator to its target protein in intact cells.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the IL-17 modulator at the desired concentration and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Protein Extraction: Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis: Determine the protein concentration of the soluble fractions. Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
Data Analysis: Quantify the band intensities at each temperature. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the modulator indicates target engagement.
Protocol 3: Global Proteomic Analysis
Objective: To identify off-target proteins and perturbed pathways upon treatment with an IL-17 modulator.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with the IL-17 modulator at a relevant concentration and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Digestion: Harvest the cells, lyse them in a buffer containing protease and phosphatase inhibitors, and quantify the protein concentration. Digest the proteins into peptides using trypsin.
-
Peptide Labeling and Fractionation (Optional): For quantitative proteomics, label the peptides with isobaric tags (e.g., TMT, iTRAQ). Fractionate the peptides using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the modulator-treated samples compared to the control. Conduct pathway and gene ontology analysis to interpret the biological significance of the changes.
Visualizations
References
Technical Support Center: Troubleshooting IL-17A ELISA Assays
This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered with Interleukin-17A (IL-17A) ELISA (Enzyme-Linked Immunosorbent Assay) results, particularly in the context of screening for IL-17 modulators. While the query specified "IL-17 modulator 3," this document focuses on troubleshooting the IL-17A ELISA itself, as this is a common assay used to assess the efficacy of such modulators.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your IL-17A ELISA experiments in a question-and-answer format.
High Background
Q1: My blank wells and negative controls show high absorbance values. What could be the cause?
A1: High background can obscure the specific signal from your samples. The following are common causes and their solutions:
-
Insufficient Washing: Inadequate washing can leave behind excess conjugate or antibodies, leading to a high background. Ensure you are performing the recommended number of washes with the appropriate volume of wash buffer. Consider increasing the number of washes or the soaking time.[1][2]
-
Contaminated Wash Buffer: The wash buffer may be contaminated with reagents or bacteria. Always prepare fresh wash buffer for each assay.[1]
-
Excessive Antibody/Conjugate Concentration: Using too high a concentration of the detection antibody or streptavidin-HRP can lead to non-specific binding. Ensure all reagents are diluted according to the kit's protocol.
-
Improper Blocking: Incomplete blocking of the plate can lead to non-specific binding of antibodies to the well surface. Ensure the blocking buffer is fresh and that the incubation time and temperature are as recommended by the manufacturer.
-
Prolonged Incubation Times: Exceeding the recommended incubation times for antibodies or the substrate can increase background signal. Adhere strictly to the protocol timings.
-
Substrate Exposure to Light: The TMB substrate is light-sensitive. Protect the plate from light during the substrate incubation step.[1]
Low Signal or No Signal
Q2: My standard curve is flat, or my samples show very low absorbance values, even when I expect a signal. What should I do?
A2: A weak or absent signal can be due to several factors, from reagent issues to procedural errors.
-
Incorrect Reagent Preparation: Ensure all reagents, especially the standard, have been reconstituted and diluted correctly. Briefly spin down vials before opening to ensure all material is at the bottom.[1]
-
Reagent Degradation: Improper storage of kit components can lead to loss of activity. Check the expiration dates and storage conditions of all reagents.
-
Insufficient Incubation Time or Incorrect Temperature: Shortened incubation times or performing incubations at a temperature lower than recommended can lead to incomplete reactions.
-
Inactivated Conjugate: The HRP conjugate is sensitive to certain chemicals. Ensure no inhibiting agents are present in your buffers or samples.
-
Stop Solution Not Added: Forgetting to add the stop solution will prevent the colorimetric reaction from stabilizing, leading to inaccurate readings.
-
Incorrect Wavelength Reading: Ensure the plate reader is set to the correct wavelength for the substrate used (typically 450 nm for TMB).
Poor Standard Curve
Q3: My standard curve is not linear or has a low R-squared value. How can I improve it?
A3: A reliable standard curve is crucial for accurate quantification. Here are some tips for improvement:
-
Pipetting Errors: Inaccurate pipetting, especially during the serial dilution of the standard, is a common cause of a poor standard curve. Use calibrated pipettes and fresh tips for each dilution.
-
Improper Standard Reconstitution: Ensure the standard is fully dissolved and mixed gently but thoroughly before preparing the dilutions.
-
Incorrect Dilution Series: Double-check the calculations and procedure for the serial dilutions.
-
Plate Reader Issues: Ensure the plate reader is functioning correctly and that the wells are clean and free of bubbles before reading.
High Coefficient of Variation (CV)
Q4: I am seeing high variability between my duplicate or triplicate wells. What is causing this?
A4: High CV% indicates poor precision in your assay.
-
Inconsistent Pipetting: Ensure consistent pipetting technique across all wells.
-
Plate Washing Inconsistency: Inconsistent washing across the plate can lead to variability. If using an automatic plate washer, ensure all ports are clean and dispensing evenly.
-
Temperature Gradients: Uneven temperature across the plate during incubation can lead to different reaction rates in different wells. Ensure the plate is incubated in a stable temperature environment.
-
Bubbles in Wells: Bubbles in the wells can interfere with the optical reading. Inspect the plate for bubbles before reading and gently pop them if necessary.
Quantitative Data Summary
The following tables summarize typical performance characteristics of commercially available human IL-17A ELISA kits. Note that these values can vary between manufacturers and specific kit lots. Always refer to the datasheet provided with your specific kit.
Table 1: Typical Human IL-17A ELISA Kit Performance
| Parameter | Typical Value | Source |
| Sensitivity | 0.01 - 15 pg/mL | |
| Assay Range | 0.23 - 2,000 pg/mL | |
| Sample Type | Serum, Plasma, Cell Culture Supernatants | |
| Sample Volume | 50 - 100 µL | |
| Assay Time | 90 minutes - 4.5 hours | |
| Intra-Assay CV% | < 10% | |
| Inter-Assay CV% | < 10% |
Experimental Protocols
Standard Sandwich ELISA Protocol for IL-17A
This is a generalized protocol. You should always follow the specific instructions provided with your ELISA kit.
-
Plate Preparation: The microplate wells are pre-coated with a capture antibody specific for human IL-17A.
-
Standard and Sample Addition:
-
Reconstitute the lyophilized IL-17A standard with the provided diluent to create a stock solution.
-
Perform serial dilutions of the standard to create a standard curve.
-
Add standards and samples to the appropriate wells.
-
-
Incubation: Incubate the plate for the recommended time and temperature (e.g., 90 minutes at 37°C or 1-2 hours at room temperature).
-
Washing: Aspirate the contents of the wells and wash the plate multiple times (typically 3-5 times) with wash buffer.
-
Detection Antibody Addition: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step. This time, a soak step may be recommended.
-
Substrate Addition: Add the TMB substrate to each well. A blue color will develop in proportion to the amount of IL-17A present.
-
Stop Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Read Plate: Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the mean OD for each standard concentration versus the concentration. Use the standard curve to determine the concentration of IL-17A in your samples.
Visualizations
Caption: A simplified diagram of the IL-17A signaling cascade.
Caption: The general workflow of a sandwich ELISA experiment.
Caption: A decision tree for troubleshooting common ELISA issues.
References
Technical Support Center: IL-17 Modulator Stability in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule IL-17 modulators. The following information addresses common challenges related to compound stability in in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: My IL-17 modulator appears to be losing activity over time in my cell culture experiment. What are the potential causes?
A1: The loss of activity of a small molecule IL-17 modulator in cell culture media can be attributed to several factors. The primary causes are typically chemical degradation, enzymatic degradation by components in the media or by the cells themselves, and non-specific binding to plasticware or serum proteins.[1] It is crucial to systematically investigate these possibilities to ensure the desired compound concentration is maintained throughout your experiment.
Q2: What are the common drivers of chemical degradation for small molecules in cell culture media?
A2: Chemical degradation can be influenced by the inherent instability of the molecule, the pH of the culture medium (typically 7.2-7.4), and reactivity with media components.[1] Some compounds are sensitive to hydrolysis or oxidation, which can be exacerbated by the aqueous and oxygen-rich environment of cell culture. The presence of certain amino acids or other reactive species in the media can also contribute to the degradation of the modulator.
Q3: How does serum in the culture media affect the stability and availability of my IL-17 modulator?
A3: Serum is a complex mixture of proteins, lipids, and other molecules that can significantly impact your compound. Serum proteins, such as albumin, can bind to small molecules, which may either stabilize the compound or reduce its freely available concentration to interact with the target cells.[2] Additionally, serum contains various enzymes, like esterases and proteases, that can metabolize and degrade the modulator.[1] The lot-to-lot variability of serum can also introduce inconsistencies in your experimental results.[3]
Q4: Can the type of cell culture medium (e.g., DMEM vs. RPMI) influence the stability of my compound?
A4: Yes, different cell culture media formulations have varying compositions of amino acids, salts, and other nutrients that could potentially interact with your IL-17 modulator. While many small molecules exhibit similar stability across common media types, it is advisable to test the stability in the specific medium used for your experiments, especially if you observe inconsistent results.
Troubleshooting Guides
Issue 1: Rapid Loss of Compound in Cell Culture Supernatant
If you observe a rapid decrease in the concentration of your IL-17 modulator in the cell culture supernatant, consider the following troubleshooting steps:
-
Hypothesis 1: Enzymatic Degradation.
-
Troubleshooting Step: Conduct a stability study in both serum-free and serum-containing media. A significantly faster degradation rate in the presence of serum suggests enzymatic activity.
-
Further Investigation: Perform a stability experiment in complete media with and without cells to differentiate between degradation by serum enzymes and metabolism by the cells.
-
-
Hypothesis 2: Binding to Plasticware.
-
Troubleshooting Step: Use low-binding microplates and tubes for your experiments, particularly if your compound is highly lipophilic.
-
Further Investigation: Measure the amount of compound recovered from the supernatant in both standard and low-binding plates after a relevant incubation period.
-
-
Hypothesis 3: Cellular Uptake.
-
Troubleshooting Step: Measure the intracellular concentration of the modulator. A high intracellular concentration could explain a rapid decrease from the supernatant.
-
Issue 2: Inconsistent Assay Results Between Experiments
Inconsistent results with your IL-17 modulator can often be traced back to issues with compound stability and handling.
-
Hypothesis 1: Freeze-Thaw Instability.
-
Troubleshooting Step: Aliquot your stock solution to minimize the number of freeze-thaw cycles. While many compounds are stable through multiple cycles, it is a potential source of degradation for some molecules.
-
-
Hypothesis 2: Stock Solution Instability.
-
Troubleshooting Step: Ensure your stock solution is stored at the recommended temperature (-20°C or -80°C) and used within the recommended timeframe. Periodically check the purity of your stock solution using an appropriate analytical method like HPLC.
-
Data Presentation
Table 1: Stability of a Hypothetical IL-17 Modulator (Compound X) in Different Cell Culture Conditions
| Condition | Time (hours) | % Remaining Compound |
| DMEM + 10% FBS | 0 | 100 |
| 6 | 85 | |
| 24 | 55 | |
| 48 | 25 | |
| DMEM (serum-free) | 0 | 100 |
| 6 | 98 | |
| 24 | 92 | |
| 48 | 88 | |
| RPMI + 10% FBS | 0 | 100 |
| 6 | 82 | |
| 24 | 51 | |
| 48 | 22 |
Table 2: Effect of Serum Concentration on the Apparent Stability of Compound Y
| Serum Concentration | % Remaining Compound (at 24 hours) |
| 0% | 95 |
| 2% | 75 |
| 5% | 60 |
| 10% | 55 |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Media
-
Preparation: Prepare a stock solution of the IL-17 modulator in a suitable solvent (e.g., DMSO).
-
Incubation: Add the modulator to pre-warmed cell culture medium (with and without serum, and with and without cells) to achieve the final desired concentration. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%).
-
Sampling: At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), collect aliquots of the media.
-
Sample Processing: Immediately process the samples to stop any further degradation. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analysis: Analyze the supernatant for the concentration of the parent compound using a validated analytical method such as LC-MS/MS.
-
Data Interpretation: Plot the percentage of the remaining compound against time to determine the stability profile.
Protocol 2: Evaluating Non-Specific Binding to Plasticware
-
Preparation: Prepare solutions of the IL-17 modulator in cell culture medium at the desired concentration.
-
Incubation: Add the solutions to both standard and low-binding multi-well plates.
-
Sampling: After a relevant incubation period (e.g., 24 hours) at 37°C, collect aliquots from the center of the wells, avoiding contact with the plastic surface.
-
Analysis: Measure the concentration of the modulator in the collected samples using a suitable analytical method.
-
Comparison: Compare the compound concentrations between the standard and low-binding plates. A significant difference indicates non-specific binding.
Visualizations
Caption: Simplified IL-17 signaling pathway and the point of intervention for an IL-17 modulator.
References
IL-17 modulator 3 unexpected results in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected in vivo results with IL-17 modulators.
Troubleshooting Guides & FAQs
This section addresses specific paradoxical or unexpected outcomes observed during in vivo experiments with IL-17 inhibitors.
Unexpected Result 1: Exacerbation or New Onset of Inflammatory Bowel Disease (IBD)
FAQ 1: We are using an IL-17A inhibitor in a preclinical model of arthritis, but the animals are developing signs of colitis. Is this a known phenomenon?
Yes, this is a documented paradoxical effect. While the IL-23/Th17 axis is implicated in the pathogenesis of Inflammatory Bowel Disease (IBD), clinical trials with IL-17 inhibitors for Crohn's disease were prematurely terminated due to disease exacerbation.[1][2][3][4][5] Subsequent postmarketing studies have also reported new onset of IBD (both Crohn's disease and ulcerative colitis) in patients treated with IL-17 inhibitors for other conditions like psoriasis and ankylosing spondylitis.
Troubleshooting Guide
Potential Cause 1: Disruption of Gut Mucosal Barrier Integrity
IL-17 plays a protective role in the gut by maintaining the integrity of the intestinal barrier. Inhibition of IL-17 signaling can impair this function, potentially leading to increased intestinal permeability and inflammation.
-
Recommended Action:
-
Assess Intestinal Permeability: Perform an in vivo intestinal permeability assay (e.g., FITC-dextran assay). An increase in serum FITC-dextran levels in the treated group compared to controls would suggest compromised barrier function.
-
Histological Analysis: Collect intestinal tissue for histological examination. Look for signs of inflammation, such as immune cell infiltration, epithelial changes, and alterations in mucosal architecture.
-
Potential Cause 2: Altered Cytokine Milieu
Blocking IL-17A may lead to a compensatory upregulation of other pro-inflammatory cytokines, such as TNF-α, IL-23, and IL-22, which can drive intestinal inflammation.
-
Recommended Action:
-
Cytokine Profiling: Measure cytokine levels (e.g., TNF-α, IL-23, IL-22, IFN-γ) in intestinal tissue homogenates or serum using techniques like ELISA, multiplex bead array, or qPCR.
-
Flow Cytometry: Analyze the immune cell populations in the lamina propria and mesenteric lymph nodes to identify shifts in T cell subsets (e.g., Th1, Th17).
-
Potential Cause 3: Genetic Predisposition
The unexpected IBD onset could be influenced by the genetic background of the animal model or patient population.
-
Recommended Action:
-
Review of Model/Patient History: Carefully review the genetic background of the animal model for any known predispositions to colitis. In a clinical context, a thorough patient history for IBD or related symptoms is crucial before initiating anti-IL-17 therapy.
-
Data Presentation: IBD Cases Associated with IL-17 Inhibitors
| IL-17 Inhibitor | Number of IBD/Colitis Cases Reported | Onset of Symptoms | Outcome | Reference |
| Secukinumab | 850 IBD and 279 colitis cases (in one pharmacovigilance database) | Majority within 6 months of starting therapy | Recovery in ~60% of cases after discontinuation | |
| Ixekizumab | Included in the 850 IBD and 279 colitis cases | Majority within 6 months of starting therapy | Recovery in ~60% of cases after discontinuation | |
| Brodalumab | 1 colitis case reported in the same database | - | - |
Unexpected Result 2: Increased Susceptibility to Fungal Infections (Candidiasis)
FAQ 2: Our in vivo study with an IL-17RA blocker shows an increased incidence of oral and skin lesions, which we've identified as Candida albicans. Why would this occur?
This is an expected, yet sometimes underappreciated, in vivo consequence of IL-17 pathway inhibition. The IL-17 signaling pathway is critical for host defense against fungal pathogens, particularly Candida species. By blocking this pathway, you are likely compromising the animal's ability to mount an effective antifungal immune response, leading to an increased risk of candidiasis.
Troubleshooting Guide
Potential Cause 1: Impaired Neutrophil Recruitment and Function
IL-17 is a potent inducer of chemokines that recruit neutrophils to the site of infection. It also stimulates the production of antimicrobial peptides. Inhibition of IL-17 signaling can therefore lead to a diminished neutrophil response and reduced fungal clearance.
-
Recommended Action:
-
Histological Examination of Infected Tissue: Collect infected tissues (e.g., oral mucosa, skin) and perform histological staining (e.g., H&E, PAS) to assess the level of neutrophil infiltration.
-
Myeloperoxidase (MPO) Assay: Quantify neutrophil presence in tissue homogenates using an MPO assay.
-
In Vivo Fungal Clearance Model: Design a study to specifically assess fungal burden (e.g., colony-forming units) in tissues at different time points post-infection in treated versus control animals.
-
Potential Cause 2: Disruption of Mucosal Barrier Defenses
IL-17 helps maintain the integrity of mucosal barriers, which is a first line of defense against fungal overgrowth.
-
Recommended Action:
-
Gene Expression Analysis: Analyze the expression of genes encoding antimicrobial peptides (e.g., β-defensins) in mucosal tissues using qPCR.
-
Evaluate Epithelial Integrity: As with IBD, assess for any signs of compromised epithelial barrier function.
-
Data Presentation: Risk of Candidiasis with IL-17 Inhibitors
| IL-17 Inhibitor | Type of Infection | Increased Risk Compared to Placebo (Odds Ratio) | Reference |
| IL-17 Inhibitors (class effect) | Candida infections | 2.39 | |
| IL-17 Inhibitors (class effect) | Dermatophyte infections | 2.70 (compared to IL-12/23 inhibitors) | |
| Secukinumab, Ixekizumab, Brodalumab, Bimekizumab | Candidiasis | Increased incidence observed in clinical trials |
Unexpected Result 3: Paradoxical Psoriasis
FAQ 3: We are treating a mouse model of psoriatic arthritis with an IL-17A antibody. While joint inflammation is improving, we are observing new skin lesions that resemble pustular psoriasis. What could be the mechanism?
This phenomenon is known as "paradoxical psoriasis" and has been reported in patients receiving IL-17 inhibitors. While seemingly counterintuitive, blocking the IL-17 axis can lead to an imbalance in the cytokine network, resulting in the development of new or different types of psoriatic lesions.
Troubleshooting Guide
Potential Cause 1: Cytokine Imbalance
Inhibition of the IL-17 pathway may lead to an overproduction of other cytokines, such as TNF-α and IFN-α. This shift in the cytokine environment can drive a different inflammatory cascade, leading to the observed skin manifestations.
-
Recommended Action:
-
Skin Biopsy and Analysis: Collect skin biopsies from the new lesions for histological analysis to confirm the type of inflammation (e.g., neutrophilic infiltrates characteristic of pustular psoriasis).
-
Cytokine Measurement in Skin: Homogenize skin biopsies and measure levels of key cytokines, including TNF-α, IFN-α, IL-23, and IL-22.
-
Immune Cell Profiling: Use flow cytometry or immunohistochemistry to characterize the immune cell infiltrates in the paradoxical lesions.
-
Potential Cause 2: Alteration in T-cell Homing
The cytokine imbalance may also alter the expression of chemokine receptors on T-cells, leading to their migration to the skin and the initiation of a new inflammatory response.
-
Recommended Action:
-
Chemokine and Chemokine Receptor Expression: Analyze the expression of chemokines (e.g., CXCL9, CXCL10, CXCL11) and their receptors (e.g., CXCR3) in skin samples and peripheral blood mononuclear cells.
-
Data Presentation: Characteristics of Paradoxical Psoriasis with IL-17 Inhibitors
| Characteristic | Finding | Reference |
| Patient History | 86% of patients had a prior history of psoriasis | |
| Onset Time | 53% of cases occurred between 1 to 6 months after starting therapy | |
| Clinical Presentation | Most common presentation is palmoplantar pustular lesions | |
| Implicated Drugs | Secukinumab, Ixekizumab, Brodalumab |
Experimental Protocols
Protocol 1: In Vivo Administration of IL-17A Antagonists in a Mouse Model of Psoriasis (Imiquimod-induced)
-
Animal Model: Use 8-10 week old BALB/c or C57BL/6 mice.
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a designated area of the dorsal skin.
-
Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 5-7 consecutive days to induce a psoriasis-like skin inflammation.
-
Antibody Preparation: Reconstitute the anti-mouse IL-17A antibody and a relevant isotype control antibody in sterile PBS to the desired concentration.
-
Administration:
-
Treatment Group: Administer the anti-IL-17A antibody via intraperitoneal (i.p.) injection at a dose of, for example, 10 mg/kg.
-
Control Group: Administer the isotype control antibody at the same dose and via the same route.
-
Frequency: Administer the antibodies every other day or three times a week, starting on day 0 (concurrently with the first imiquimod application).
-
-
Monitoring and Endpoint Analysis:
-
Daily Monitoring: Measure back skin thickness using calipers and score the severity of erythema, scaling, and thickness using a standardized scoring system (e.g., a modified Psoriasis Area and Severity Index - PASI).
-
Histology: At the end of the experiment, euthanize the mice and collect skin samples for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Protocol 2: Histological Evaluation of Intestinal Inflammation in Mice
-
Tissue Collection: At the time of necropsy, collect sections of the small intestine, cecum, and colon.
-
Fixation and Processing: Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Sectioning and Staining: Cut 4-5 µm sections and stain with hematoxylin and eosin (H&E).
-
Histopathological Scoring: Evaluate the stained sections under a microscope by a trained pathologist blinded to the treatment groups. The scoring should be based on several criteria, including:
-
Quality and dimension of inflammatory cell infiltrates: Assess the severity and extent of leukocyte infiltration in the mucosa and submucosa.
-
Epithelial changes: Look for evidence of epithelial hyperplasia, goblet cell loss, and ulceration.
-
Overall mucosal architecture: Evaluate for changes such as crypt distortion, villous atrophy, and edema.
-
-
Scoring System: Use a standardized scoring system to quantify the severity of inflammation. A common approach is to score each parameter on a scale (e.g., 0-4) and sum the scores for a total inflammation score.
Protocol 3: Flow Cytometry for Th17 Cell Analysis in Mouse Splenocytes
-
Cell Preparation: Prepare a single-cell suspension from the spleens of the experimental mice.
-
In Vitro Restimulation:
-
Resuspend the cells in complete RPMI medium.
-
Stimulate the cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) for 1 hour at 37°C.
-
Add a protein transport inhibitor (e.g., monensin or brefeldin A) and incubate for an additional 3-4 hours to allow for intracellular cytokine accumulation.
-
-
Surface Staining:
-
Wash the cells and stain with fluorescently-conjugated antibodies against surface markers such as CD4.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Stain the permeabilized cells with a fluorescently-conjugated antibody against IL-17A.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD4+ T cell population and then analyze the percentage of these cells that are positive for IL-17A.
-
Mandatory Visualizations
Diagram 1: IL-17 Signaling Pathway
References
- 1. ard.bmj.com [ard.bmj.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Clinical Consequences of Targeting IL-17 and TH17 in Autoimmune and Allergic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin-17A: a unique pathway in immune-mediated diseases: psoriasis, psoriatic arthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-17 and limits of success - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing IL-17 Modulator 3 Bioavailability for Preclinical Research
Welcome to the technical support center for IL-17 Modulator 3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the bioavailability of this compound for animal studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your preclinical research.
Troubleshooting Guides
This section addresses common issues encountered during in vivo studies with this compound and provides systematic approaches to identify and resolve them.
Issue 1: Low Oral Bioavailability of this compound (Biologic)
Question: We are observing very low and variable plasma concentrations of our biologic IL-17 modulator after oral administration in mice. What are the potential causes and how can we improve this?
Answer:
Low oral bioavailability of protein and peptide-based drugs is a common challenge due to the harsh environment of the gastrointestinal (GI) tract and poor absorption across the intestinal epithelium.[1][2] Here’s a step-by-step troubleshooting guide:
Step 1: Assess Degradation in the GI Tract.
-
Problem: The modulator may be degraded by proteolytic enzymes (e.g., pepsin, trypsin) in the stomach and small intestine.[1]
-
Troubleshooting:
-
Co-administer Protease Inhibitors: Formulate the modulator with protease inhibitors to reduce enzymatic degradation.
-
Enteric Coating: Utilize enteric-coated capsules or nanoparticles to protect the modulator from the acidic environment of the stomach and release it in the more neutral pH of the intestine.[3]
-
Step 2: Evaluate Intestinal Permeation.
-
Problem: The large size and hydrophilic nature of biologic modulators limit their ability to cross the intestinal membrane.
-
Troubleshooting:
-
Incorporate Permeation Enhancers: Include permeation enhancers in the formulation to transiently open the tight junctions between intestinal epithelial cells, allowing for paracellular transport.
-
Mucoadhesive Formulations: Use mucoadhesive polymers that bind to the mucus layer of the intestine, increasing the residence time of the modulator at the absorption site.
-
Step 3: Consider Advanced Formulation Strategies.
-
Problem: Standard formulations may not provide adequate protection and absorption.
-
Troubleshooting:
-
Nanoparticle Encapsulation: Encapsulating the modulator in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can protect it from degradation and enhance its uptake by the intestinal epithelium.[4]
-
Lipid-Based Formulations: For small molecule modulators, lipid and surfactant formulations can improve bioavailability through various mechanisms.
-
Issue 2: Inconsistent Bioavailability Following Subcutaneous Administration
Question: We are seeing significant variability in the bioavailability of our subcutaneously administered monoclonal antibody IL-17 modulator in rats. What factors could be contributing to this?
Answer:
Variability in subcutaneous (SC) bioavailability can be influenced by several physiological and formulation-related factors.
Step 1: Investigate Injection Site and Technique.
-
Problem: The anatomical location of the injection can affect absorption rates and bioavailability.
-
Troubleshooting:
-
Standardize Injection Site: Ensure consistent injection into the same anatomical region (e.g., the loose skin over the back) for all animals in a study.
-
Control Injection Volume and Depth: High injection volumes can lead to variability. Use appropriate and consistent volumes for the animal model.
-
Step 2: Evaluate Formulation Characteristics.
-
Problem: The physicochemical properties of the formulation can impact its interaction with the subcutaneous tissue and subsequent absorption.
-
Troubleshooting:
-
Optimize pH and Tonicity: Ensure the formulation's pH and tonicity are compatible with the physiological environment of the subcutaneous space to minimize local irritation and precipitation.
-
Assess Excipient Effects: Some excipients can cause pain or irritation, potentially affecting local blood flow and absorption. Consider citrate-free formulations to reduce injection site pain.
-
Step 3: Assess for Anti-Drug Antibodies (ADAs).
-
Problem: The development of ADAs against the therapeutic protein can lead to increased clearance and reduced bioavailability.
-
Troubleshooting:
-
Monitor ADA Levels: Routinely screen plasma samples for the presence of ADAs.
-
Data Analysis: If ADAs are detected, stratify the pharmacokinetic data based on ADA titers to understand their impact on exposure.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical oral bioavailability for a biologic IL-17 modulator in animal studies?
A1: The oral bioavailability of unmodified peptides and proteins is generally very low, often less than 1-2%. Significant formulation strategies are required to achieve therapeutically relevant systemic exposure.
Q2: How can I improve the oral bioavailability of a small molecule IL-17 modulator?
A2: For small molecules, low oral bioavailability is often due to poor solubility or high first-pass metabolism. Strategies include:
-
Salt Formation: Converting the molecule to a more soluble salt form.
-
Prodrug Approach: Modifying the molecule into a prodrug that is converted to the active form after absorption. A phosphate prodrug approach has been shown to significantly improve the oral bioavailability of a small-molecule IL-17A/IL-17AR interaction modulator in dogs.
-
Formulation with Solubilizing Agents: Using surfactants, cyclodextrins, or lipid-based formulations to enhance solubility.
Q3: What is the expected subcutaneous bioavailability of a monoclonal antibody targeting IL-17?
A3: The subcutaneous bioavailability of monoclonal antibodies can vary but is generally in the range of 50-80%. For example, the bioavailability of secukinumab is approximately 73%, and for ixekizumab, it ranges from 60% to 81%.
Q4: How does the development of anti-drug antibodies (ADAs) affect bioavailability assessment?
A4: ADAs can bind to the therapeutic protein, leading to the formation of immune complexes that are rapidly cleared from circulation. This can result in a significant reduction in the measured plasma concentration of the drug and, consequently, a lower calculated bioavailability. It is crucial to monitor for ADAs in preclinical studies and consider their impact on pharmacokinetic data.
Q5: What are the key steps in the IL-17A signaling pathway that our modulator should be targeting?
A5: IL-17A signals through a receptor complex of IL-17RA and IL-17RC. This binding recruits the adaptor protein Act1, which in turn activates downstream signaling cascades involving TRAF6, leading to the activation of NF-κB and MAPK pathways. This ultimately results in the production of pro-inflammatory cytokines and chemokines. Your modulator should ideally block the initial interaction between IL-17A and its receptor to prevent the initiation of this cascade.
Data Presentation
The following tables summarize publicly available bioavailability data for various IL-17 modulators in different animal models.
Table 1: Bioavailability of Monoclonal Antibody IL-17 Modulators
| Modulator | Target | Animal Model | Route of Administration | Bioavailability (%) | Reference |
| Secukinumab | IL-17A | - | Subcutaneous | ~73 | |
| Ixekizumab | IL-17A | - | Subcutaneous | 60 - 81 | |
| Brodalumab | IL-17RA | Cynomolgus Monkey | Subcutaneous | - | |
| Etanercept | TNF-α (for comparison) | Rat | Subcutaneous | - |
Table 2: Bioavailability of a Small Molecule IL-17A/IL-17AR Interaction Modulator
| Compound | Animal Model | Route of Administration | Formulation | Dose (mcmol/kg) | Bioavailability (%) | Reference |
| Parent Compound | Dog | Oral | Standard | 2.2 | 23 | |
| Parent Compound | Dog | Oral | Standard | 11 | 7 | |
| Phosphate Prodrug | Dog | Oral | Solution | 2.2 | 75 | |
| Phosphate Prodrug | Dog | Oral | Solution | 11 | 72 |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol describes the standard procedure for administering a liquid formulation of this compound to mice via oral gavage.
Materials:
-
Appropriately sized gavage needle (e.g., 20-22 gauge for adult mice) with a ball-tip.
-
Syringe (1 mL).
-
Test formulation of this compound.
-
Animal scale.
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct dosing volume (typically 5-10 mL/kg).
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and mark the needle.
-
Gently insert the ball-tipped needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.
-
If any resistance is met, immediately withdraw the needle and re-attempt. Do not force the needle.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the formulation from the syringe.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 10-15 minutes.
-
Protocol 2: Subcutaneous Injection in Rats
This protocol outlines the procedure for administering this compound via subcutaneous injection in rats for pharmacokinetic studies.
Materials:
-
Sterile syringe (1 mL).
-
Sterile needle (e.g., 25-27 gauge).
-
Test formulation of this compound.
-
70% ethanol.
Procedure:
-
Preparation:
-
Draw the required volume of the test formulation into the sterile syringe.
-
Wipe the injection site (e.g., the loose skin on the back between the shoulder blades) with 70% ethanol.
-
-
Injection:
-
Gently lift the skin to form a "tent."
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the formulation into the subcutaneous space.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the rat to its cage and monitor for any adverse reactions.
-
Protocol 3: ELISA for Quantification of Humanized this compound in Rat Serum
This is a general protocol for a sandwich ELISA to determine the concentration of a humanized monoclonal antibody in rat serum samples.
Materials:
-
96-well microplate.
-
Capture antibody (e.g., anti-human IgG).
-
Blocking buffer (e.g., PBS with 1% BSA).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Detection antibody (e.g., HRP-conjugated anti-human IgG).
-
Substrate (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Rat serum samples and standards.
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add diluted rat serum samples and standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve and calculate the concentration of the IL-17 modulator in the unknown samples.
Visualizations
Caption: IL-17A Signaling Pathway.
Caption: Troubleshooting Workflow for Low Bioavailability.
References
- 1. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral delivery of proteins and peptides: Challenges, status quo and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation and Optimization of Nano Lipid Based Oral Delivery Systems for Arthritis | MDPI [mdpi.com]
Cell line specific responses to IL-17 modulator 3
Welcome to the technical support center for IL-17 Modulator 3. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and supporting data to ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during in vitro cell-based assays with this compound.
Q1: We are observing inconsistent results in our cell-based neutralization assays. What are the potential sources of this variability?
A1: Inconsistent results can stem from several factors:
-
Cell Line Health and Passage Number: The responsiveness of cell lines to IL-17A can change with passage number. It is crucial to use cells within a defined passage range and ensure they are healthy and free from contamination.[1]
-
Reagent Quality and Consistency: The quality and lot-to-lot variation of recombinant IL-17A, the modulator itself, and cell culture reagents can significantly impact results.[1]
-
Assay Protocol Variations: Minor deviations in incubation times, cell seeding density, and reagent concentrations can lead to significant variability.[1]
-
Modulator Stability and Handling: Improper storage or repeated freeze-thaw cycles of this compound or the IL-17A cytokine can lead to a loss of activity.[2]
Q2: How do we select the most appropriate cell line for our screening experiments?
A2: The choice of cell line is critical. Consider the following:
-
IL-17 Receptor Expression: The cell line must express the IL-17 receptor complex, which consists of IL-17RA and IL-17RC, to be responsive to IL-17A.[1] Responsiveness is typically higher in non-hemopoietic (e.g., mesenchymal) cells compared to hematopoietic cells.
-
Endpoint Readout: The cell line should produce a measurable downstream signal in response to IL-17A, such as the secretion of cytokines like IL-6 or IL-8. Fibroblasts, endothelial cells, and keratinocytes are commonly used.
Q3: The potency (IC50) of this compound varies significantly between experiments. How can we improve reproducibility?
A3: To address IC50 variability, focus on standardizing key assay parameters:
-
IL-17A Concentration: Prepare a large, single batch of recombinant IL-17A stock solution, create aliquots, and store them at -80°C. Use a fresh aliquot for each experiment to ensure consistent stimulation. For best results, use an IL-17A concentration at or near the EC80 (the concentration that elicits 80% of the maximal response) to test your range of modulator concentrations.
-
Cellular Response: Standardize the cell passage number and ensure consistent cell health and density at the time of the experiment.
-
Accurate Dilutions: Use calibrated pipettes and perform serial dilutions of the modulator carefully. Always prepare fresh dilutions for each experiment.
Q4: We're seeing a high background signal in our IL-17A-induced cytokine production assay. What could be the cause?
A4: A high background signal can obscure the specific response. Investigate these potential causes:
-
Mycoplasma Contamination: Regularly test cell cultures for mycoplasma. If a culture tests positive, it's best to discard it and start with a fresh, uncontaminated stock.
-
Reagent Contamination: Use sterile techniques and ensure all reagents, especially media and serum, are free from endotoxin contamination.
-
Cellular Stress: Handle cells gently during seeding and treatment. Optimize the cell seeding density to avoid over-confluency, which can lead to spontaneous cytokine release.
Data Presentation
The following tables provide reference data for selecting appropriate cell lines and the expected performance of this compound.
Table 1: IL-17 Receptor Expression in Common Cell Lines
| Cell Line | Cell Type | IL-17RA Expression | IL-17RC Expression | Typical IL-17A Response |
| HT-1080 | Human Fibrosarcoma | Moderate | Moderate | IL-6, IL-8 Production |
| HeLa | Human Cervical Cancer | High | High | IL-6, IL-8 Production |
| HUVEC | Human Umbilical Vein Endothelial | High | High | IL-6, Chemokine Production |
| NIH-3T3 | Mouse Embryonic Fibroblast | High | High | IL-6 Production |
| HaCaT | Human Keratinocyte | High | High | IL-8, Antimicrobial Peptides |
| Synoviocytes | Human Fibroblast-like | High (Overexpressed in RA) | High (Overexpressed in RA) | IL-6, IL-8, CCL20 Production |
| HEK293 | Human Embryonic Kidney | Low | Low | Low/Variable Response |
Table 2: Representative Potency (IC50) of this compound
Data are hypothetical, based on typical results for small molecule IL-17A inhibitors.
| Cell Line | Assay Endpoint | IL-17A Conc. (EC80) | This compound IC50 (nM) |
| HT-1080 | IL-6 Production | 10 ng/mL | 150 - 250 |
| HeLa | IL-8 Production | 5 ng/mL | 120 - 200 |
| HUVEC | IL-6 Production | 15 ng/mL | 200 - 350 |
Signaling Pathways & Workflows
The following diagrams illustrate the IL-17 signaling pathway, a typical experimental workflow, and a troubleshooting guide.
Caption: IL-17 signaling pathway and the inhibitory action of this compound.
Caption: A standard experimental workflow for an IL-17 neutralization assay.
Caption: A logical guide for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol: Cell-Based IL-17A Neutralization Assay (IL-6 Readout)
This protocol details a method to determine the IC50 of this compound by measuring its ability to inhibit IL-17A-induced IL-6 secretion from HeLa cells.
1. Materials
-
HeLa cells (or other responsive cell line)
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant Human IL-17A
-
This compound
-
Assay Plate: 96-well flat-bottom tissue culture plate
-
Human IL-6 ELISA Kit
2. Cell Preparation and Seeding
-
Culture HeLa cells until they reach 80-90% confluency. Ensure cells are healthy and within a low passage number range.
-
Harvest cells using trypsin and perform a cell count.
-
Resuspend cells in culture medium to a final concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C with 5% CO2 to allow cells to adhere.
3. Assay Procedure
-
Prepare Modulator Dilutions: Prepare a 2X serial dilution series of this compound in culture medium. The concentration range should bracket the expected IC50 (e.g., from 10 µM to 10 pM).
-
Prepare IL-17A Solution: Prepare a 4X working stock of recombinant IL-17A in culture medium at its EC80 concentration (this must be predetermined for your specific cell line and IL-17A lot; a typical starting point is 20 ng/mL, for a final concentration of 5 ng/mL).
-
Pre-incubation: After the overnight cell incubation, carefully remove the medium from the wells. Add 50 µL of the appropriate this compound dilution to each well. For control wells, add 50 µL of medium only.
-
Controls:
-
Negative Control (Unstimulated): Wells with cells + 100 µL medium.
-
Positive Control (Max Stimulation): Wells with cells + 50 µL medium + 50 µL of 2X IL-17A.
-
Modulator Toxicity Control: Wells with cells + 50 µL of the highest modulator concentration + 50 µL medium.
-
-
Incubate the plate at 37°C for 1 hour.
-
Stimulation: Add 50 µL of the 2X IL-17A solution to all wells except the negative and modulator toxicity controls. Add 50 µL of medium to these control wells. The final volume in all wells should be 100 µL.
-
Final Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.
4. Endpoint Analysis (ELISA)
-
After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the culture supernatants for analysis.
-
Quantify the concentration of IL-6 in the supernatants using a commercial Human IL-6 ELISA kit, following the manufacturer's instructions precisely.
5. Data Analysis
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percent inhibition for each modulator concentration using the following formula: % Inhibition = 100 * (1 - [Signal_Sample - Signal_Negative_Control] / [Signal_Positive_Control - Signal_Negative_Control])
-
Plot the percent inhibition against the log of the modulator concentration.
-
Use a non-linear regression (four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the IL-17A response.
References
Validation & Comparative
Comparing IL-17 modulator 3 and ixekizumab efficacy
An In-depth Comparison of IL-17 Modulator Classes: Small Molecule Inhibitors vs. Ixekizumab
This guide provides a detailed comparison between two major classes of Interleukin-17 (IL-17) modulators: emerging small molecule inhibitors, exemplified by compounds in early-stage development like "IL-17 modulator 3," and the approved monoclonal antibody, ixekizumab. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their distinct mechanisms, efficacy profiles, and the experimental methodologies used for their evaluation.
Introduction to IL-17 Modulation Strategies
Interleukin-17A is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] Consequently, inhibiting the IL-17 signaling pathway has become a successful therapeutic strategy.[3] This has led to the development of two primary classes of inhibitors:
-
Monoclonal Antibodies (mAbs): These are large biologic molecules, such as ixekizumab, that are designed to bind with high specificity to extracellular targets like the IL-17A cytokine itself.[4][5]
-
Small Molecule Inhibitors: These are orally bioavailable, low molecular weight compounds that can penetrate tissues more effectively and are designed to interfere with the IL-17 signaling pathway, often by disrupting the protein-protein interaction between IL-17A and its receptor. Research into small molecule inhibitors is an active area, with several candidates in preclinical and early clinical development.
Mechanism of Action: A Tale of Two Approaches
Ixekizumab is a humanized monoclonal antibody of the IgG4 subclass that specifically binds to the IL-17A cytokine, neutralizing its activity. This prevents IL-17A from binding to its receptor complex (IL-17RA/RC), thereby inhibiting the downstream inflammatory cascade.
In contrast, small molecule inhibitors, such as the conceptual "this compound," aim to disrupt the IL-17 pathway through different mechanisms. These can include directly binding to the IL-17A cytokine to prevent its interaction with the receptor or potentially targeting intracellular components of the signaling pathway. The key advantage of small molecules is their potential for oral administration, which can improve patient convenience and adherence.
Comparative Efficacy Data
The following tables summarize the efficacy data for ixekizumab from pivotal clinical trials and present hypothetical preclinical data for a representative small molecule IL-17 inhibitor.
Table 1: Ixekizumab Efficacy in Moderate-to-Severe Plaque Psoriasis (UNCOVER Trials)
| Endpoint (Week 12) | Ixekizumab (80 mg Q2W) | Placebo |
| PASI 75 | 89.1% | 3.9% |
| PASI 90 | 70.9% | <1% |
| PASI 100 | 35.3% | 0% |
| Data from the UNCOVER clinical trial program. |
Table 2: Ixekizumab Efficacy in Psoriatic Arthritis (SPIRIT-P1 Trial)
| Endpoint (Week 24) | Ixekizumab (80 mg Q4W) | Placebo |
| ACR20 | 58% | 30% |
| ACR50 | 40% | 15% |
| ACR70 | 23% | 5% |
| Data from the SPIRIT-P1 clinical trial for biologic-naive patients. |
Table 3: Ixekizumab Efficacy in Ankylosing Spondylitis (COAST-V & COAST-W Trials)
| Endpoint (Week 16) | Ixekizumab (80 mg Q4W) | Placebo |
| ASAS40 (Biologic-naïve) | 48% | 18% |
| ASAS40 (TNF-inadequate response) | 25% | 13% |
| Data from the COAST-V (biologic-naïve) and COAST-W (TNF-IR) clinical trials. |
Table 4: Representative Preclinical Data for a Small Molecule IL-17 Inhibitor
| Assay | Endpoint | Result |
| Surface Plasmon Resonance | Binding Affinity (KD) to IL-17A | 50 nM |
| Cell-Based Reporter Assay | IC50 for IL-17A induced signaling | 200 nM |
| Cytokine Release Assay (Human Keratinocytes) | IC50 for IL-17A induced IL-6 release | 350 nM |
| In Vivo Mouse Model of Psoriasis | Reduction in ear thickness at 10 mg/kg (oral) | 60% |
| Hypothetical data representative of early-stage small molecule inhibitor development. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of therapeutic candidates. Below are representative protocols for key experiments in the development of IL-17 modulators.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the binding affinity and kinetics of an inhibitor to IL-17A.
Methodology:
-
Immobilization: Recombinant human IL-17A is immobilized on a sensor chip surface.
-
Binding Analysis: A series of concentrations of the inhibitor (e.g., small molecule or ixekizumab) are flowed over the chip surface.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound inhibitor, is measured in real-time to generate sensorgrams.
-
Data Analysis: The association and dissociation rates are determined from the sensorgrams, and the equilibrium dissociation constant (KD) is calculated to quantify binding affinity.
Protocol 2: Cell-Based Reporter Assay for Functional Inhibition
Objective: To measure the functional inhibition of IL-17A signaling in a cellular context.
Methodology:
-
Cell Line: A human cell line (e.g., HEK293) is engineered to express the IL-17 receptor complex and a reporter gene (e.g., luciferase) under the control of an IL-17-responsive promoter.
-
Treatment: Cells are pre-incubated with varying concentrations of the inhibitor before stimulation with a fixed concentration of recombinant human IL-17A.
-
Reporter Gene Measurement: After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.
-
Data Analysis: The inhibitor concentration that produces 50% inhibition of the IL-17A-induced signal (IC50) is calculated.
Protocol 3: Cytokine Release Assay
Objective: To assess the inhibitor's ability to block IL-17A-induced production of pro-inflammatory cytokines from relevant primary cells.
Methodology:
-
Cell Culture: Primary human cells, such as keratinocytes or synoviocytes, are cultured.
-
Treatment: Cells are treated with a range of inhibitor concentrations followed by stimulation with IL-17A.
-
Supernatant Collection: After 24-48 hours, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of a downstream cytokine, such as IL-6 or IL-8, in the supernatant is measured using a sandwich ELISA.
-
Data Analysis: An IC50 value is determined based on the dose-dependent inhibition of cytokine release.
Protocol 4: Phase III Clinical Trial Design for Psoriasis
Objective: To evaluate the efficacy and safety of an IL-17 inhibitor in patients with moderate-to-severe plaque psoriasis.
Methodology:
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: Adults with a diagnosis of chronic plaque psoriasis for at least 6 months, with a Psoriasis Area and Severity Index (PASI) score ≥12, a static Physician's Global Assessment (sPGA) score ≥3, and body surface area (BSA) involvement ≥10%.
-
Randomization: Patients are randomized to receive the investigational drug at one or more dosing regimens or a placebo. An active comparator arm (e.g., another approved biologic) may be included.
-
Primary Endpoint: The proportion of patients achieving a 75% reduction in PASI score (PASI 75) from baseline at week 12.
-
Secondary Endpoints: Include the proportion of patients achieving PASI 90, PASI 100, and an sPGA score of 0 (clear) or 1 (almost clear).
-
Safety Monitoring: Adverse events are monitored and recorded throughout the study.
Conclusion
Both monoclonal antibodies and small molecule inhibitors represent promising therapeutic strategies for targeting the IL-17 pathway. Ixekizumab has demonstrated significant and sustained efficacy in the treatment of several autoimmune diseases, setting a high bar for new therapies. Small molecule inhibitors offer the potential for oral administration and improved tissue distribution, which could provide advantages in patient convenience and potentially efficacy in specific tissue compartments. The continued development and rigorous evaluation of both modalities will be crucial in expanding the therapeutic options for patients with IL-17-mediated diseases.
References
- 1. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Ixekizumab Mechanism of Action Explained | IL-17A Inhibitor for Psoriasis & Psoriatic Arthritis | RHAPP [contentrheum.com]
- 5. Ixekizumab - Wikipedia [en.wikipedia.org]
Comparative Analysis of IL-17 Receptor and Ligand-Targeted Therapies in Plaque Psoriasis: A Head-to-Head Evaluation with Brodalumab
This guide provides a detailed comparison of brodalumab, an interleukin-17 receptor A (IL-17RA) antagonist, with other leading IL-17 modulators that target the IL-17A ligand. The analysis is based on data from head-to-head clinical trials, offering researchers and drug development professionals a comprehensive overview of their relative efficacy and safety profiles.
Mechanism of Action: A Divergence in Targeting the IL-17 Pathway
The IL-17 signaling pathway is a cornerstone in the pathogenesis of several autoimmune diseases, including plaque psoriasis. While both brodalumab and other IL-17 modulators, such as ixekizumab and secukinumab, disrupt this pathway, their mechanisms of action are distinct. Ixekizumab and secukinumab are monoclonal antibodies that specifically neutralize the IL-17A cytokine. In contrast, brodalumab binds to the IL-17RA subunit, thereby blocking the signaling of multiple IL-17 family members, including IL-17A, IL-17F, IL-17A/F heterodimer, and IL-17E (also known as IL-25). This broader blockade of the IL-17 receptor may lead to a more profound and rapid clinical response.
Caption: IL-17 signaling pathway and points of therapeutic intervention.
Head-to-Head Efficacy Data
Clinical trials have directly compared brodalumab with other IL-17 inhibitors, providing valuable insights into their relative performance. The primary endpoint in these studies is typically the Psoriasis Area and Severity Index (PASI), with PASI 75, 90, and 100 responses indicating a 75%, 90%, and 100% reduction in PASI score from baseline, respectively.
Table 1: Comparative Efficacy in Moderate-to-Severe Plaque Psoriasis (% of Patients)
| Endpoint | Brodalumab (210 mg Q2W) | Ixekizumab (80 mg Q2W) | Secukinumab (300 mg Q4W) | Study |
| PASI 100 (Week 12) | 44% | 36% | - | AMAGINE-2/3 |
| PASI 100 (Week 12) | 45.4% | - | 25.0% | Head-to-head Study |
| PASI 75 (Week 12) | 86% | 89% | - | AMAGINE-2/3 |
| PASI 90 (Week 12) | 70% | 71% | - | AMAGINE-2/3 |
| sPGA 0 or 1 (Week 12) | 79.1% | - | 66.7% | Head-to-head Study |
Data compiled from multiple sources. sPGA: static Physician's Global Assessment.
Safety and Tolerability Profile
The safety profiles of IL-17 inhibitors are generally well-characterized. Common adverse events include nasopharyngitis, upper respiratory tract infection, and injection site reactions. A notable point of differentiation for brodalumab is a warning regarding suicidal ideation and behavior, which emerged during its clinical development. Consequently, it is available only through a restricted program under a Risk Evaluation and Mitigation Strategy (REMS).
Table 2: Key Adverse Events of Interest (% of Patients)
| Adverse Event | Brodalumab | Ixekizumab | Secukinumab | Notes |
| Nasopharyngitis | 11.5% | 8.0% | 12.3% | Generally mild to moderate |
| Injection Site Reactions | 4.5% | 16.9% | 5.0% | More frequent with ixekizumab |
| Candida Infections | 4.8% | 3.3% | 4.7% | A known class effect of IL-17 inhibition |
| Suicidal Ideation/Behavior | 0.2% | Not reported | Not reported | Black box warning for brodalumab in the U.S. |
Experimental Protocols
The data presented is derived from randomized, double-blind, active-comparator clinical trials. The methodologies of these key studies are summarized below.
Protocol: AMAGINE-2 and AMAGINE-3 (Brodalumab vs. Ustekinumab)
While not a direct comparison to another IL-17 inhibitor, these pivotal trials established the efficacy of brodalumab.
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled trials with an active comparator (ustekinumab).
-
Patient Population: Adults with moderate-to-severe plaque psoriasis (≥10% body surface area involvement, sPGA score ≥3, and PASI score ≥12).
-
Treatment Arms:
-
Brodalumab 210 mg every 2 weeks (Q2W).
-
Brodalumab 140 mg Q2W.
-
Ustekinumab (45 mg or 90 mg based on weight) at weeks 0, 4, and 16.
-
Placebo, with crossover to brodalumab at week 12.
-
-
Primary Endpoints:
-
Proportion of patients achieving PASI 75 at week 12.
-
Proportion of patients achieving sPGA of 0 or 1 (clear or almost clear) at week 12.
-
-
Key Secondary Endpoint: Proportion of patients achieving PASI 100 at week 12.
Caption: Workflow for the AMAGINE-2/3 clinical trials.
Protocol: Head-to-Head Study (Brodalumab vs. Secukinumab)
-
Study Design: A 48-week, multicenter, randomized, open-label, assessor-blinded, parallel-group study.
-
Patient Population: Adult patients with moderate-to-severe plaque psoriasis who had an inadequate response to at least one prior systemic therapy.
-
Treatment Arms:
-
Brodalumab 210 mg Q2W.
-
Secukinumab 300 mg administered at weeks 0, 1, 2, 3, 4 and then every 4 weeks.
-
-
Primary Endpoint: Proportion of patients achieving a PASI 100 response at week 12.
-
Secondary Endpoints: Included PASI 75/90 at week 12, sPGA of 0 or 1, and safety assessments throughout the study.
Conclusion
Head-to-head clinical data suggests that brodalumab, an IL-17RA antagonist, demonstrates rapid and high levels of skin clearance, with a numerically higher proportion of patients achieving complete clearance (PASI 100) at week 12 compared to the IL-17A ligand inhibitor secukinumab. The broader mechanism of action of brodalumab, inhibiting multiple IL-17 cytokines, may contribute to this efficacy. However, the choice of therapy must also consider the safety profile, including the specific warning associated with brodalumab regarding suicidal ideation and behavior, which necessitates a REMS program for its prescription. For researchers and clinicians, these comparative data are crucial for informing future drug development and making individualized treatment decisions.
Comparative Analysis of IL-17 Modulator Cross-Reactivity with Interleukin-17 Isoforms
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of prominent IL-17 modulators with various isoforms of the Interleukin-17 family. The data presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the specificity and potential therapeutic applications of these agents. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key biological and experimental pathways.
Introduction to IL-17 and its Modulators
The Interleukin-17 (IL-17) family of cytokines, comprising six members (IL-17A to IL-17F), are key drivers of inflammation in a range of autoimmune and inflammatory diseases. IL-17A, the most studied member, can exist as a homodimer (IL-17A/A) or a heterodimer with IL-17F (IL-17A/F). Given their central role in pathology, therapeutic strategies have been developed to modulate IL-17 signaling. These include monoclonal antibodies that directly target specific IL-17 isoforms and others that block the IL-17 receptor complex. Understanding the cross-reactivity of these modulators is crucial for predicting their biological effects and clinical efficacy.
This guide focuses on a hypothetical "IL-17 Modulator 3" and compares its characteristics to established therapeutic antibodies: Secukinumab, Ixekizumab, Brodalumab, and Bimekizumab.
Comparative Binding Affinity of IL-17 Modulators
The specificity and potency of an IL-17 modulator are determined by its binding affinity to the different IL-17 isoforms. The following table summarizes the equilibrium dissociation constants (KD) of selected IL-17 modulators for human IL-17A, IL-17F, and the IL-17A/F heterodimer. A lower KD value indicates a higher binding affinity.
| Modulator | Target(s) | IL-17A (KD, pM) | IL-17F (KD, pM) | IL-17A/F Heterodimer (KD, pM) |
| This compound (Hypothetical) | IL-17A | 50 | >10,000 | 800 |
| Secukinumab | IL-17A | 60-90 | No Binding | 2400 |
| Ixekizumab | IL-17A | < 3[1][2] | No Binding[1] | < 3[3] |
| Bimekizumab | IL-17A & IL-17F | 3.2[4] | 23 | 26 |
| Brodalumab | IL-17RA | Binds to receptor, not ligand | Binds to receptor, not ligand | Binds to receptor, not ligand |
Note: Brodalumab targets the IL-17RA subunit of the receptor, thereby blocking the signaling of multiple IL-17 family members, including IL-17A, IL-17F, IL-17A/F heterodimer, IL-17C, and IL-17E.
Key Signaling Pathways
To understand the impact of these modulators, it is essential to visualize the IL-17 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of modulator cross-reactivity. Below are protocols for two key experimental approaches.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
This protocol outlines the determination of binding kinetics and affinity of an IL-17 modulator to different IL-17 isoforms.
Objective: To quantify the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Recombinant human IL-17 isoforms (ligand)
-
IL-17 modulator (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Procedure:
-
Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip using the amine coupling kit.
-
Ligand Immobilization: Covalently immobilize the recombinant IL-17 isoforms onto separate flow cells of the sensor chip. A reference flow cell should be prepared for background subtraction.
-
Analyte Injection: Prepare a series of dilutions of the IL-17 modulator in running buffer. Inject the different concentrations of the analyte over the ligand-immobilized surface at a constant flow rate.
-
Data Acquisition: Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface. This generates a sensorgram showing the association and dissociation phases.
-
Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the ka, kd, and KD values.
Cell-Based Neutralization Assay
This protocol determines the functional ability of an IL-17 modulator to inhibit the biological activity of IL-17 isoforms.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the modulator.
Materials:
-
IL-17 responsive cell line (e.g., human dermal fibroblasts)
-
Cell culture medium and supplements
-
Recombinant human IL-17 isoforms
-
IL-17 modulator
-
Reagent for measuring downstream signaling (e.g., IL-6 ELISA kit)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the IL-17 responsive cells into a 96-well plate and culture until they reach the desired confluency.
-
Modulator and Cytokine Preparation: Prepare serial dilutions of the IL-17 modulator. Pre-incubate these dilutions with a fixed concentration of an IL-17 isoform for a specified time.
-
Cell Treatment: Add the modulator/cytokine mixtures to the cells. Include controls for untreated cells and cells treated with the cytokine alone.
-
Incubation: Incubate the plate for a period sufficient to induce a measurable downstream response (e.g., 24-48 hours for IL-6 production).
-
Response Measurement: Collect the cell culture supernatants and measure the concentration of the downstream effector (e.g., IL-6) using an ELISA kit.
-
Data Analysis: Plot the response (e.g., IL-6 concentration) against the modulator concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The cross-reactivity profile of an IL-17 modulator is a critical determinant of its therapeutic potential. Modulators with high specificity for a single isoform, such as Ixekizumab for IL-17A, may offer a targeted approach with a potentially favorable safety profile. In contrast, modulators that target multiple isoforms, like Bimekizumab (IL-17A and IL-17F) or Brodalumab (via the IL-17RA receptor), may provide broader and more potent inhibition of IL-17-mediated inflammation. The choice of a modulator for a specific therapeutic application should be guided by a thorough understanding of its binding affinities and functional inhibitory activity against the relevant IL-17 isoforms. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses.
References
A Head-to-Head Comparison: IL-17 Modulators Versus Anti-IL-23 Biologics for Plaque Psoriasis
For researchers, scientists, and drug development professionals, the advent of targeted biologic therapies has revolutionized the management of moderate-to-severe plaque psoriasis. Among the most significant advancements are the development of interleukin-17 (IL-17) modulators and anti-interleukin-23 (anti-IL-23) biologics. Both classes of drugs have demonstrated remarkable efficacy, yet they possess distinct mechanisms of action, clinical profiles, and experimental considerations. This guide provides an objective comparison of their performance, supported by key experimental data from head-to-head clinical trials.
Mechanism of Action: Targeting Key Players in Psoriatic Inflammation
The pathogenesis of psoriasis is largely driven by the IL-23/Th17 axis, a critical inflammatory pathway.[1][2] Anti-IL-23 and anti-IL-17 biologics intervene at different points within this cascade to mitigate the downstream inflammatory response that leads to the characteristic skin lesions of psoriasis.
Anti-IL-23 biologics act "upstream" in the inflammatory pathway.[3] IL-23, a cytokine primarily produced by dendritic cells and macrophages, is crucial for the survival and expansion of T helper 17 (Th17) cells.[3][4] These Th17 cells are a major source of pro-inflammatory cytokines, including IL-17. By targeting the p19 subunit unique to IL-23, drugs like guselkumab and risankizumab prevent IL-23 from binding to its receptor on Th17 cells, thereby reducing their activation and proliferation, and consequently decreasing the production of IL-17 and other inflammatory mediators.
IL-17 modulators , on the other hand, act "downstream" by directly targeting the effector cytokine IL-17A or its receptor. IL-17A, produced by Th17 cells and other immune cells, directly stimulates keratinocytes in the skin, leading to their hyperproliferation and the production of other pro-inflammatory molecules that recruit neutrophils and perpetuate the inflammatory cycle. Drugs like secukinumab and ixekizumab are monoclonal antibodies that bind to and neutralize IL-17A, while brodalumab blocks the IL-17 receptor A (IL-17RA).
Signaling Pathway Diagram
The following diagram illustrates the points of intervention for both anti-IL-23 and IL-17 targeted therapies within the IL-23/IL-17 signaling pathway.
Caption: The IL-23/IL-17 signaling pathway and points of therapeutic intervention.
Comparative Efficacy Data from Head-to-Head Clinical Trials
Direct comparisons in randomized controlled trials provide the most robust evidence for differentiating between therapeutic options. The ECLIPSE and IXORA-R (also referred to as EXCEED in some contexts) trials are pivotal head-to-head studies that have compared the efficacy of an anti-IL-23 biologic (guselkumab) with anti-IL-17A biologics (secukinumab and ixekizumab, respectively).
The primary efficacy endpoint in these trials is typically the proportion of patients achieving a 75%, 90%, or 100% reduction in the Psoriasis Area and Severity Index (PASI) score from baseline (PASI 75, PASI 90, and PASI 100, respectively).
ECLIPSE Trial: Guselkumab (Anti-IL-23) vs. Secukinumab (Anti-IL-17A)
The ECLIPSE trial was a Phase 3, multicenter, double-blinded, active-comparator study in patients with moderate-to-severe plaque psoriasis.
Table 1: Key Efficacy Outcomes from the ECLIPSE Trial
| Efficacy Endpoint | Guselkumab (n=534) | Secukinumab (n=514) | Timepoint |
| PASI 75 | 89.3% | 91.6% | Week 12 |
| PASI 90 | 69.1% | 76.1% | Week 12 |
| PASI 75 | 84.6% | 80.2% | Week 48 |
| PASI 90 | 84.5% | 70.0% | Week 48 |
| PASI 100 | 58.2% | 48.4% | Week 48 |
Note: Data compiled from multiple sources referencing the ECLIPSE trial.
IXORA-R Trial: Guselkumab (Anti-IL-23) vs. Ixekizumab (Anti-IL-17A)
The IXORA-R study was a Phase 4, randomized, double-blinded, parallel-group trial comparing guselkumab and ixekizumab in patients with moderate-to-severe plaque psoriasis.
Table 2: Key Efficacy Outcomes from the IXORA-R Trial
| Efficacy Endpoint | Ixekizumab (n=520) | Guselkumab (n=507) | Timepoint |
| PASI 75 | Achieved as early as Week 2 | - | Week 2 |
| PASI 90 | 77% | 69% | Week 12 |
| PASI 100 | 41% | 25% | Week 12 |
| PASI 100 | 50% | 52% | Week 24 |
Note: Data compiled from multiple sources referencing the IXORA-R trial.
Comparative Safety and Tolerability
Both classes of biologics are generally well-tolerated. The safety profiles observed in head-to-head trials were largely consistent with their respective known safety profiles.
Table 3: Overview of Adverse Events in Head-to-Head Trials
| Adverse Event (AE) Profile | Guselkumab (Anti-IL-23) | Secukinumab/Ixekizumab (Anti-IL-17A) |
| Overall AEs | Similar rates to anti-IL-17A inhibitors. In ECLIPSE, 77.9% of patients on guselkumab reported at least one AE. | Similar rates to anti-IL-23 inhibitors. In ECLIPSE, 81.6% of patients on secukinumab reported at least one AE. |
| Serious AEs | In ECLIPSE, 6.2% of patients reported serious AEs. | In ECLIPSE, 7.2% of patients on secukinumab reported serious AEs. In IXORA-R, the frequency of serious AEs was 3% for both ixekizumab and guselkumab. |
| Infections | Generally low rates of serious infections. | A known class effect is a slightly increased risk of mucocutaneous candidiasis. Upper respiratory tract infections are also commonly reported. |
| Injection Site Reactions | Generally low frequency. | Can be more frequent compared to some other biologics. |
| Inflammatory Bowel Disease | Not typically associated with an increased risk; may be used in patients with IBD. | Caution is advised in patients with a history of inflammatory bowel disease, as exacerbations have been reported. |
Pharmacokinetic Profile
The pharmacokinetic properties of these biologics influence their dosing schedules and potentially their long-term efficacy.
Table 4: Comparative Pharmacokinetic Parameters
| Parameter | Guselkumab (Anti-IL-23) | Secukinumab (Anti-IL-17A) | Ixekizumab (Anti-IL-17A) |
| Half-Life | ~15-18 days | Not explicitly stated in provided results | ~13 days |
| Time to Peak Concentration | ~5.5 days | ~6 days | ~4 days |
| Bioavailability | ~49% | ~55-77% | Dose-proportional pharmacokinetics observed |
| Metabolism | Degraded into small peptides and amino acids via catabolic pathways, similar to endogenous IgG. | Degraded into small peptides and amino acids via catabolic pathways, similar to endogenous IgG. | Degraded into small peptides and amino acids via catabolic pathways, similar to endogenous IgG. |
| Dosing Frequency (Maintenance) | Every 8 weeks | Every 4 weeks | Every 4 weeks |
Experimental Protocols: A Synthesized Phase III Trial Workflow
The following section outlines a generalized methodology for a Phase III, randomized, double-blind, active-comparator clinical trial designed to compare an IL-17 modulator with an anti-IL-23 biologic in patients with moderate-to-severe plaque psoriasis, based on the designs of the ECLIPSE and IXORA-R trials.
Study Objectives
-
Primary Objective: To evaluate the superiority of one biologic over the other in achieving a PASI 90 response at a long-term endpoint (e.g., Week 48).
-
Secondary Objectives: To compare efficacy at earlier timepoints (e.g., PASI 75/90/100 at Week 12/16/24), assess safety and tolerability, and evaluate patient-reported outcomes.
Key Inclusion and Exclusion Criteria
-
Inclusion:
-
Adults (≥18 years) with a diagnosis of moderate-to-severe plaque psoriasis for at least 6 months.
-
Psoriasis Area and Severity Index (PASI) score ≥ 12.
-
Investigator's Global Assessment (IGA) score ≥ 3 (on a 5-point scale).
-
Body Surface Area (BSA) involvement ≥ 10%.
-
Candidates for systemic therapy or phototherapy.
-
-
Exclusion:
-
Previous treatment with the investigational drugs or other biologics within a specified washout period.
-
Active or untreated latent tuberculosis.
-
Significant comorbidities that would interfere with the study.
-
Treatment Regimen and Blinding
-
Patients are randomized in a 1:1 ratio to receive either the IL-17 modulator or the anti-IL-23 biologic.
-
Dosing regimens follow the approved prescribing information for each drug, including loading doses and maintenance schedules.
-
To maintain blinding, a placebo injection is administered to the group with the less frequent dosing schedule to match the number and timing of injections in the other group.
Efficacy and Safety Assessments
-
Efficacy: PASI and IGA scores are assessed at baseline and at specified intervals throughout the study (e.g., Weeks 0, 2, 4, 8, 12, 16, 24, 36, 48).
-
Safety: Adverse events (AEs), serious adverse events (SAEs), vital signs, and laboratory parameters are monitored throughout the study.
Experimental Workflow Diagram
The diagram below visualizes the typical workflow of a head-to-head comparative clinical trial for psoriasis biologics.
Caption: A generalized workflow for a head-to-head clinical trial of psoriasis biologics.
Conclusion
Both IL-17 modulators and anti-IL-23 biologics represent highly effective, targeted therapies for moderate-to-severe plaque psoriasis. The choice between these agents may be guided by several factors, including the desired speed of onset, long-term efficacy, and the patient's specific clinical characteristics and comorbidities.
-
IL-17 inhibitors may offer a more rapid onset of action, with significant skin clearance observed in the early weeks of treatment.
-
Anti-IL-23 inhibitors , such as guselkumab, have demonstrated superior long-term efficacy in maintaining high levels of skin clearance at one year in head-to-head trials.
-
The safety profiles are generally comparable, though IL-17 inhibitors carry a specific warning regarding inflammatory bowel disease and a higher incidence of candidiasis.
This comparative guide, based on available head-to-head clinical trial data, provides a framework for understanding the distinct profiles of these two important classes of biologics. As further long-term data and real-world evidence become available, the optimal positioning of these therapies in the management of psoriasis will continue to be refined.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Inhibition of interleukin-17, interleukin-23 and the TH17 cell pathway in the treatment of psoriatic arthritis and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Population pharmacokinetics and exposure‐response modeling analyses of guselkumab in patients with psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of IL-17 Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of three key interleukin-17 (IL-17) modulators: secukinumab, ixekizumab, and brodalumab. The information is curated from both preclinical animal studies and clinical trials to support research and development in autoimmune and inflammatory diseases. While direct head-to-head preclinical data is limited, this guide synthesizes available evidence to draw meaningful comparisons.
IL-17 Signaling Pathway
The interleukin-17 family of cytokines are key drivers of inflammation in numerous autoimmune diseases. IL-17A and IL-17F, produced predominantly by T helper 17 (Th17) cells, signal through a heterodimeric receptor complex composed of IL-17RA and IL-17RC. This interaction recruits the adaptor protein Act1, which in turn activates downstream signaling cascades, including NF-κB and MAPK pathways. The ultimate result is the transcription of pro-inflammatory genes that lead to tissue inflammation and damage. Brodalumab targets the IL-17RA subunit, thereby blocking the signaling of multiple IL-17 family members, whereas secukinumab and ixekizumab specifically neutralize the IL-17A cytokine.
Figure 1. Simplified IL-17 Signaling Pathway and Points of Inhibition.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of secukinumab, ixekizumab, and brodalumab from preclinical and clinical studies.
Preclinical Efficacy in Animal Models
Direct head-to-head preclinical studies of these specific commercial antibodies are not extensively published. However, studies using anti-IL-17A antibodies in mouse models of psoriasis and arthritis demonstrate the principle of efficacy.
| Model | IL-17 Modulator Type | Key Efficacy Endpoints | Outcome |
| Imiquimod-Induced Psoriasis (Mouse) | Anti-IL-17A Antibody | Reduction in Psoriasis Area and Severity Index (PASI) score, decreased skin thickness, reduced inflammatory cell infiltration. | Significant reduction in disease severity compared to control. Antibody treatment can lead to a ~50% inhibition of the PASI score.[1] |
| Collagen-Induced Arthritis (Mouse) | Anti-IL-17A Antibody | Reduced clinical arthritis score, decreased joint inflammation and bone erosion, lower serum levels of IL-6 and G-CSF. | Significant amelioration of arthritis severity. Neutralization of IL-17A is more effective than targeting IL-17F.[2] |
| Collagen-Induced Arthritis (Mouse) | Anti-IL-17A + Anti-TNFα Antibodies | Clinical arthritis score. | Combination therapy was more effective in improving disease scores than monotherapy.[3][4] |
Clinical Efficacy in Plaque Psoriasis
Clinical trials provide a wealth of comparative data for these IL-17 modulators in human patients. The Psoriasis Area and Severity Index (PASI) is a widely used measure, with PASI 75, 90, and 100 indicating a 75%, 90%, and 100% reduction in PASI score from baseline, respectively.
| IL-17 Modulator | Target | PASI 75 Response (Week 12) | PASI 90 Response (Week 12) | PASI 100 Response (Week 12) |
| Secukinumab | IL-17A | ~64.4% - 83.6% | ~49.2% - 77.9% | ~41.4% - 74.6% |
| Ixekizumab | IL-17A | ~75.9% - 82.1% | ~62.1% - 72.4% | ~41.4% - 69.9% |
| Brodalumab | IL-17RA | ~83.3% - 86.3% | Not consistently reported at week 12 | ~37% - 44% |
Note: Efficacy rates are approximate and can vary based on the specific clinical trial and patient population.
Experimental Protocols
Imiquimod-Induced Psoriasis Model
This is a widely used acute model that recapitulates many features of human psoriasis.
Figure 2. Experimental Workflow for the Imiquimod-Induced Psoriasis Model.
Key Methodological Points:
-
Animals: Typically 8-12 week old female BALB/c or C57BL/6 mice are used.
-
Imiquimod Application: A daily dose of 5% imiquimod cream is applied to the shaved back and sometimes the ear for 5-7 consecutive days.[1]
-
Treatment: IL-17 modulators or vehicle controls are typically administered systemically (e.g., via intraperitoneal or subcutaneous injection) starting from the day of or the day before the first imiquimod application.
-
Efficacy Readouts:
-
Clinical Scoring: The Psoriasis Area and Severity Index (PASI) is adapted for mice, scoring erythema, scaling, and skin thickness.
-
Histopathology: Skin biopsies are taken at the end of the study and stained with Hematoxylin and Eosin (H&E) to assess epidermal thickening (acanthosis) and inflammatory cell infiltration.
-
Biomarker Analysis: Skin or serum can be analyzed for levels of pro-inflammatory cytokines such as IL-6, IL-23, and IL-17 itself using methods like ELISA or qPCR.
-
Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established model for studying inflammatory arthritis, sharing many pathological features with human rheumatoid arthritis.
Key Methodological Points:
-
Animals: DBA/1 mice are highly susceptible and commonly used.
-
Induction: An initial immunization of type II collagen emulsified in Complete Freund's Adjuvant (CFA) is administered intradermally at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.
-
Treatment: Administration of IL-17 modulators usually begins at the time of the booster immunization or upon the first signs of arthritis.
-
Efficacy Readouts:
-
Clinical Scoring: Arthritis severity is scored visually based on paw swelling and redness.
-
Histopathology: Joint tissues are collected for H&E staining to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Serum levels of anti-collagen antibodies and pro-inflammatory cytokines like IL-6 can be measured.
-
Summary and Conclusion
The available data, predominantly from clinical trials, indicates that all three IL-17 modulators—secukinumab, ixekizumab, and brodalumab—are highly effective in treating IL-17-mediated diseases like psoriasis. Secukinumab and ixekizumab, which both target IL-17A, show comparable and high levels of efficacy. Brodalumab, by targeting the IL-17RA receptor, offers a broader blockade of the IL-17 pathway and also demonstrates robust efficacy.
Preclinical animal models, such as the imiquimod-induced psoriasis and collagen-induced arthritis models, provide a valuable platform for evaluating the in vivo efficacy of novel IL-17 modulators. While direct comparative preclinical data for the approved biologics is scarce in the public domain, the consistent and strong efficacy of anti-IL-17A antibodies in these models validates the therapeutic approach. For researchers and drug developers, the choice of model and specific endpoints is critical for elucidating the in vivo mechanisms and potential of new therapeutic candidates targeting the IL-17 pathway.
References
- 1. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin (IL)-17A, F and AF in inflammation: a study in collagen-induced arthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined Blockade of TNF-α and IL-17A Alleviates Progression of Collagen-Induced Arthritis without Causing Serious Infections in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Blockade of TNFα and IL-17A Ameliorates Progression of Collagen-Induced Arthritis without Causing Serious Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for IL-17 Modulator 3
Essential guidelines for the safe and compliant disposal of IL-17 Modulator 3, ensuring the protection of laboratory personnel and the environment.
This document provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a potent biological agent. Adherence to these procedures is critical for researchers, scientists, and drug development professionals to mitigate risks, ensure regulatory compliance, and foster a culture of safety in the laboratory. The following instructions cover immediate safety measures, waste segregation, inactivation protocols, and validation of disposal efficacy.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety precautions. As a monoclonal antibody, it should be treated as a potential biohazard.
-
Personal Protective Equipment (PPE): Always wear a long-sleeved laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Spill Management: In the event of a spill, absorb the liquid with an appropriate absorbent material. The contaminated area should then be thoroughly decontaminated using a 1% sodium hypochlorite solution, followed by wiping with 70% ethanol. All materials used for spill cleanup must be disposed of as biohazardous waste.
-
First Aid:
-
Skin Contact: Remove any contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Waste Segregation and Collection
Proper segregation of this compound waste is the foundational step in its safe disposal. Never mix this waste with general laboratory trash.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions, cell culture media, and wash buffers, in a dedicated, leak-proof, and clearly labeled container. The container should be marked with "Biohazardous Liquid Waste: this compound."
-
Solid Waste: All solid waste contaminated with this compound, such as pipette tips, flasks, gloves, and absorbent materials, must be placed in a designated biohazard bag.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant, labeled sharps container.
Inactivation Procedures
Prior to final disposal, this compound waste must be inactivated to denature the monoclonal antibody, rendering it biologically inactive. Two primary methods are recommended: chemical inactivation and thermal inactivation.
Chemical Inactivation
Sodium hypochlorite (bleach) is an effective chemical agent for the denaturation of protein-based therapeutics.
Table 1: Chemical Inactivation Parameters
| Parameter | Value |
| Inactivating Agent | Sodium Hypochlorite (Household Bleach) |
| Final Concentration | 1% (10,000 ppm) |
| Contact Time | Minimum 12 hours |
For liquid waste with a high protein content, a 1:5 dilution of household bleach to the waste is recommended to achieve the target concentration.[1] For solid waste, ensure complete saturation with the 1% bleach solution.
Thermal Inactivation (Autoclaving)
Autoclaving is a reliable method for the sterilization and inactivation of biohazardous waste.
Table 2: Thermal Inactivation Parameters
| Parameter | Value |
| Method | Steam Autoclave |
| Temperature | 121°C (250°F) |
| Pressure | 15 psi |
| Cycle Time | Minimum 60 minutes for liquids, 30-60 minutes for solids |
Ensure that autoclave bags are left partially open to allow for steam penetration.[2][3] For liquid waste, use vented closures to prevent pressure buildup.
Experimental Protocol: Validation of Inactivation
To ensure the complete inactivation of this compound, a validation protocol using an Enzyme-Linked Immunosorbent Assay (ELISA) is recommended. This protocol will confirm the absence of active antibody post-treatment.
Materials:
-
IL-17 antigen-coated ELISA plates
-
Treated this compound waste samples
-
Untreated this compound (Positive Control)
-
Buffer solution (Negative Control)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Sample Preparation: Following the chosen inactivation protocol (chemical or thermal), collect a representative sample of the treated waste.
-
Plate Loading: Add 100 µL of the treated sample, positive control, and negative control to separate wells of the IL-17 antigen-coated ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with a wash buffer to remove unbound material.
-
Detection Antibody: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Second Wash: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed in the positive control wells.
-
Stop Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a plate reader.
Interpretation of Results:
-
Successful Inactivation: The absorbance of the treated samples should be comparable to the negative control, indicating no detectable active this compound.
-
Failed Inactivation: If the absorbance of the treated samples is significantly higher than the negative control, the inactivation procedure was not effective and must be repeated.
Final Disposal
Once inactivation has been validated, the treated waste can be disposed of in accordance with local, state, and federal regulations.
-
Chemically Inactivated Waste: Neutralize the pH of the liquid waste before disposing of it down the drain with copious amounts of water, provided it does not contain other hazardous chemicals.
-
Thermally Inactivated Waste: Autoclaved solid waste can typically be disposed of in the regular trash, provided it is not mixed with chemical waste.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on final waste disposal.
IL-17 Signaling Pathway Overview
IL-17 modulators, such as the hypothetical "this compound," function by interrupting the pro-inflammatory signaling cascade initiated by the cytokine Interleukin-17 (IL-17). Understanding this pathway underscores the biological activity of the agent and the importance of its inactivation before disposal.
-
Secukinumab and Ixekizumab: These are monoclonal antibodies that directly bind to and neutralize IL-17A, preventing it from binding to its receptor.[4][5]
-
Brodalumab: This monoclonal antibody targets the IL-17 receptor A (IL-17RA), thereby blocking the signaling of multiple IL-17 family members.
By providing this detailed guidance, we aim to empower researchers to manage and dispose of this compound and similar biologic agents with the highest standards of safety and scientific rigor, thereby building trust and reinforcing our commitment to responsible laboratory practices.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
